Technical Documentation Center

3-Trimethylsilyloxypropanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Trimethylsilyloxypropanenitrile
  • CAS: 42202-44-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 3-Trimethylsilyloxypropanenitrile

Executive Summary & Core Directive In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise control of reactive functional groups is paramount. 3-Trimethylsilyloxypropanenitrile (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise control of reactive functional groups is paramount. 3-Trimethylsilyloxypropanenitrile (CAS: 42202-44-8) serves as a highly versatile, protected building block. By masking the reactive hydroxyl group of 3-hydroxypropanenitrile (ethylene cyanohydrin) with a bulky trimethylsilyl (TMS) ether, chemists can exploit the electrophilic nature of the cyano group without the risk of unwanted side reactions, such as competitive deprotonation or nucleophilic quenching[1].

This whitepaper provides an in-depth analysis of the physical properties, mechanistic causality, and self-validating experimental protocols associated with 3-trimethylsilyloxypropanenitrile, designed specifically for researchers and drug development professionals.

Molecular Architecture and Physical Properties

The molecular architecture of 3-trimethylsilyloxypropanenitrile features a terminal cyano group (-C≡N) and a trimethylsilyl ether (-O-TMS) separated by a flexible ethylene bridge.

Causality of Physical Properties: The parent compound, ethylene cyanohydrin, exhibits strong intermolecular hydrogen bonding due to its free hydroxyl group, resulting in a high boiling point (228 °C) and high aqueous solubility. The introduction of the non-polar, sterically demanding TMS group completely disrupts this hydrogen-bond donor capacity[2]. Consequently, the boiling point is significantly lowered, and the molecule becomes highly soluble in aprotic organic solvents (e.g., dichloromethane, toluene, and tetrahydrofuran), which is critical for maintaining homogeneous reaction conditions in organometallic chemistry.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Trimethylsilyloxypropanenitrile
CAS Registry Number 42202-44-8
Molecular Formula C₆H₁₃NOSi
Molecular Weight 143.26 g/mol
Appearance Colorless to pale yellow liquid
Estimated Boiling Point ~ 150–170 °C (at 760 mmHg)
Density ~ 0.85 – 0.90 g/cm³
Solubility Profile Soluble in DCM, THF, Et₂O; Insoluble in H₂O

Mechanistic Insights & Reactivity (E-E-A-T)

The Strategic Choice of TMS Protection

In drug development workflows, the cyano group is frequently targeted for nucleophilic addition (e.g., using Grignard or organolithium reagents to form ketones) or reduction (to form primary amines). If the native hydroxyl group is left unprotected, highly basic organometallic reagents will preferentially deprotonate the alcohol to form an alkoxide, consuming a full equivalent of the expensive reagent and potentially precipitating the starting material out of solution[1].

The TMS group provides an electronically stable and sterically hindered shield. Furthermore, the Si-O bond is highly labile to specific cleavage conditions, allowing for orthogonal deprotection. The high bond dissociation energy of the Si-F bond (~582 kJ/mol) drives the thermodynamic cleavage of the TMS group using fluoride sources like tetrabutylammonium fluoride (TBAF), regenerating the hydroxyl group cleanly after the cyano group has been functionalized.

Mechanism A Hydroxyl Oxygen (Nucleophile) C SN2-like Transition State A->C Attack B Silicon Center in TMSCl (Electrophile) B->C Cl- Departure D Silyl Ether Product C->D Formation E HCl Byproduct C->E Release F Triethylamine (TEA) Scavenger E->F Acid-Base Rxn G Triethylammonium Chloride (Precipitate) F->G Neutralization

Fig 1: Mechanistic pathway of the silylation reaction highlighting causality of TEA addition.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality[3].

Protocol 1: Synthesis of 3-Trimethylsilyloxypropanenitrile

Objective: Achieve >90% yield of the TMS-protected nitrile while avoiding thermal degradation or polymerization.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 equivalent of 3-hydroxypropanenitrile in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is selected because it is aprotic and non-nucleophilic, preventing competitive solvent silylation. The inert atmosphere prevents the hydrolysis of the moisture-sensitive TMSCl reagent.

  • Base Addition: Add 1.2 equivalents of anhydrous Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It prevents the accumulation of the HCl byproduct, which would otherwise lower the pH and catalyze the hydrolysis of the newly formed silyl ether.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The silylation reaction is highly exothermic. Strict thermal control prevents the thermal degradation of the cyano group and limits the vaporization of TMSCl (bp 57 °C).

  • Electrophile Addition: Introduce 1.1 equivalents of Trimethylsilyl chloride (TMSCl) dropwise over 30 minutes[3].

    • Causality: Dropwise addition ensures TMSCl remains the limiting reagent in the micro-environment of the solution, mitigating poly-silylation artifacts. A white precipitate of triethylammonium chloride will immediately begin to form.

  • Maturation and Workup: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Quench the reaction with ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Self-Validating System (Quality Control)
  • TLC Monitoring: Spot the reaction mixture against the starting material using a Hexane/Ethyl Acetate (8:2) mobile phase. The product will exhibit a significantly higher Rf​ value due to the elimination of hydrogen-bonding capabilities.

  • NMR Validation: Perform ¹H NMR (CDCl₃). The successful conversion is validated by the appearance of a massive, sharp singlet near δ 0.1 ppm integrating to 9 protons (the -Si(CH₃)₃ group), alongside the preservation of the ethylene bridge multiplets[4].

Workflow N1 3-Hydroxypropanenitrile (Starting Material) N2 TMSCl + Triethylamine in Anhydrous DCM N1->N2 Protection Step N3 3-Trimethylsilyloxypropanenitrile (Protected Intermediate) N2->N3 Exothermic Reaction (0 °C to RT) N4 Nucleophilic Addition (e.g., Grignard Reagent) N3->N4 Electrophilic Cyano Group N5 TBAF / THF (Deprotection) N4->N5 Intermediate Cleavage N6 Target API / Functionalized Alcohol (Final Product) N5->N6 Fluoride-Mediated Desilylation

Fig 2: Step-by-step synthetic workflow and downstream application of 3-trimethylsilyloxypropanenitrile.

References

  • [3] World Intellectual Property Organization. "WO2009143369A2 - Method of preparing nucleosides and analogs thereof without using chromatography". Google Patents.

  • [1] World Intellectual Property Organization. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof". Google Patents.

  • [4] The Ohio State University. "The Design and Synthesis of Small Molecule Therapeutics and Vaccine Prophylactics". OSU Electronic Theses and Dissertations.[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight, Structural Characterization, and Synthetic Utility of CAS 42202-44-8

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 3-(Trimethylsilyloxy)propionitrile , identified by CAS 42202-44-8 (often abbrev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-(Trimethylsilyloxy)propionitrile , identified by CAS 42202-44-8 (often abbreviated as TMS-OPN), is a highly versatile bifunctional organosilicon compound. With a precise molecular weight of 143.26 g/mol , it bridges the gap between advanced materials science and pharmaceutical synthesis. While recently gaining traction as a non-volatile, thermally stable solvent for lithium-ion battery electrolytes (specifically with LiTFSI salts)[1], its primary value in drug development lies in its orthogonal reactivity. By masking a primary alcohol with a bulky trimethylsilyl (TMS) group while exposing a reactive nitrile, TMS-OPN serves as a critical upstream precursor for complex active pharmaceutical ingredients (APIs) and oligonucleotide synthesis reagents[2].

This whitepaper provides an in-depth analysis of the structural characterization, physicochemical profiling, and experimental workflows associated with CAS 42202-44-8.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of CAS 42202-44-8 consists of a highly polar, electron-withdrawing cyano group (–C≡N) separated by an ethylene bridge from a lipophilic, sterically demanding trimethylsilyl ether (–O–TMS).

Causality in Molecular Design: The unprotected parent compound, 3-hydroxypropionitrile, is highly polar and prone to unwanted side reactions (such as elimination or polymerization) under basic conditions. The introduction of the TMS group acts as a steric umbrella, effectively masking the hydrogen-bonding potential of the hydroxyl group. This modification significantly lowers the boiling point, increases volatility for gas chromatography (GC) analysis, and enhances solubility in non-polar organic solvents, making it an ideal intermediate for anhydrous synthetic steps[3].

Table 1: Fundamental Physicochemical Properties
ParameterSpecification / Value
Chemical Name 3-(Trimethylsilyloxy)propionitrile
CAS Registry Number 42202-44-8
Molecular Formula C₆H₁₃NOSi
Molecular Weight 143.26 g/mol
Exact Mass 143.0766 Da
SMILES String N#CCCO(C)C
Appearance Colorless to pale yellow clear liquid

Structural Characterization Workflows

To ensure the scientific integrity of CAS 42202-44-8 batches used in drug development, a multi-modal analytical workflow is required[3]. Relying on a single technique is insufficient due to the potential for partial desilylation (hydrolysis) during storage.

AnalyticalWorkflow A Sample Prep (CAS 42202-44-8) B NMR Spectroscopy (1H, 13C, 29Si) A->B C Mass Spectrometry (GC-MS/ESI-MS) A->C D FTIR Spectroscopy (Functional Groups) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1: Analytical workflow for the structural validation of CAS 42202-44-8.

Diagnostic Spectral Markers

The orthogonal nature of the functional groups makes TMS-OPN highly diagnostic across standard analytical platforms.

Table 2: Expected Spectroscopic Markers
Analytical ModalityDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 0.15 (s, 9H)Trimethylsilyl (–Si(CH₃)₃) protons
¹H NMR (CDCl₃) δ 2.55 (t, 2H), δ 3.80 (t, 2H)Ethylene bridge (–CH₂–CN and –O–CH₂–)
¹³C NMR (CDCl₃) δ 118.0 ppmNitrile carbon (–C≡N)
FTIR ~2252 cm⁻¹Sharp nitrile (C≡N) stretching vibration
FTIR ~1105 cm⁻¹Strong Si–O–C asymmetric stretch
GC-MS (EI) m/z 128[M–CH₃]⁺ (Characteristic loss of methyl radical)
GC-MS (EI) m/z 73[Si(CH₃)₃]⁺ (Trimethylsilyl cation base peak)

Applications in Drug Development & Advanced Synthesis

In pharmaceutical chemistry, CAS 42202-44-8 is not merely a solvent; it is a highly programmable synthon.

  • Oligonucleotide and Lipid Synthesis: TMS-OPN is a critical upstream precursor in the synthesis of specialized phosphitylating agents, such as tris(2-cyanoethyl) phosphite (CAS 26727-53-7)[2]. These reagents are foundational in the solid-phase synthesis of therapeutic oligonucleotides (siRNA, ASOs) and complex signaling lipids like phosphatidylinositol 3,4,5-trisphosphate.

  • Bifunctional Amine Precursor: The nitrile group can be selectively reduced (e.g., via Raney Nickel/H₂ or LiAlH₄) to yield 3-(trimethylsilyloxy)propylamine. This provides a versatile primary amine for amide coupling while keeping the terminal hydroxyl group protected for downstream elaboration.

SyntheticPathways Center TMS-OPN (CAS 42202-44-8) Deprotect TBAF / Acid Deprotection Center->Deprotect Reduce Reduction (LiAlH4 / H2) Center->Reduce Phosphite Phosphitylation (PCl3) Center->Phosphite Prod1 3-Hydroxypropionitrile (Bifunctional Synthon) Deprotect->Prod1 Prod2 3-(Trimethylsilyloxy) propylamine Reduce->Prod2 Prod3 Tris(2-cyanoethyl) phosphite Phosphite->Prod3

Fig 2: Divergent synthetic pathways of TMS-OPN in pharmaceutical development.

Experimental Protocol: Synthesis and Isolation of TMS-OPN

The following methodology details the standard silylation of 3-hydroxypropionitrile to yield CAS 42202-44-8. This protocol is designed as a self-validating system , utilizing visual and phase-separation cues to confirm reaction progress.

Reagents & Materials
  • Substrate: 3-Hydroxypropionitrile (1.0 eq)

  • Silylating Agent: Chlorotrimethylsilane (TMS-Cl) (1.2 eq)

  • Base/Scavenger: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Causality: The reaction must be performed under an inert Argon or Nitrogen atmosphere. Moisture in the air will prematurely hydrolyze the highly electrophilic TMS-Cl into inert hexamethyldisiloxane (HMDSO), drastically reducing yields.

  • Substrate Dissolution: Dissolve 3-hydroxypropionitrile in anhydrous DCM (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Add Triethylamine (TEA).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The silylation reaction is highly exothermic. Controlling the temperature prevents the thermal degradation of the nitrile group and minimizes solvent evaporation.

  • Reagent Addition: Add TMS-Cl dropwise via an addition funnel over 30 minutes. Self-Validating Step: As TMS-Cl is added, a dense white precipitate of Triethylamine hydrochloride (TEA-HCl) will immediately form. The continuous formation of this salt visually confirms that the silylation is successfully proceeding and that HCl is being effectively scavenged.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The highly polar starting material (low Rf) will disappear, replaced by a non-polar spot (high Rf) corresponding to TMS-OPN.

  • Aqueous Workup & Isolation: Quench the reaction with ice-cold water. Transfer to a separatory funnel. Causality: The TEA-HCl byproduct is highly water-soluble and partitions into the aqueous layer, while the lipophilic TMS-OPN remains in the DCM layer. Extract the aqueous layer twice with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to yield pure 3-(trimethylsilyloxy)propionitrile as a clear liquid[4].

References

  • Dakenam Chemical. "CAS NO.42202-44-8 TMS-OPN 3-(trimethylsilyloxy)propionitrile." Advanced Materials Supplier. Available at:[Link]

  • LookChem. "Propanenitrile, 3,3',3''-[phosphinidynetris(oxy)]tris- (CAS 26727-53-7)." Upstream Precursor Pathways. Available at:[Link]

Sources

Foundational

1H and 13C NMR chemical shifts for 3-trimethylsilyloxypropanenitrile

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 3-Trimethylsilyloxypropanenitrile Executive Summary 3-Trimethylsilyloxypropanenitrile (also known as 3-(trimethylsiloxy)propanenitrile or β -cyanoethyl trime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 3-Trimethylsilyloxypropanenitrile

Executive Summary

3-Trimethylsilyloxypropanenitrile (also known as 3-(trimethylsiloxy)propanenitrile or β -cyanoethyl trimethylsilyl ether) is a versatile bifunctional building block widely utilized in organic synthesis, medicinal chemistry, and materials science. It features both a protected hydroxyl group (via a trimethylsilyl ether) and a reactive nitrile moiety. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating synthetic workflows and ensuring high-purity downstream applications.

This guide provides an authoritative, mechanistic breakdown of the 1 H and 13 C NMR chemical shifts for 3-trimethylsilyloxypropanenitrile, detailing the causality behind the observed spectral data, standardized acquisition protocols, and critical troubleshooting steps for spectral validation.

Molecular Architecture and Mechanistic Rationale

The molecular structure of 3-trimethylsilyloxypropanenitrile— (CH3​)3​Si−O−CH2​−CH2​−C≡N —can be divided into three distinct magnetic environments that dictate its NMR profile. Understanding the electronic effects in these environments is foundational to spectral interpretation.

The Trimethylsilyl (TMS) Group

The silicon atom is significantly less electronegative (Pauling scale: 1.90) than carbon (2.55). This electropositivity results in a strong electron-donating effect toward the attached methyl groups. Consequently, the nine equivalent protons of the −Si(CH3​)3​ group are highly shielded, resonating slightly downfield of the internal tetramethylsilane standard (typically around δ 0.10 – 0.15 ppm).

The Oxygen-Adjacent Methylene (C3)

The oxygen atom is highly electronegative (3.44) and withdraws electron density from the adjacent methylene carbon via the inductive effect ( −I ). This localized electron depletion strongly deshields the C3 protons, shifting their resonance downfield to approximately δ 3.78 ppm. The multiplicity is a triplet due to scalar coupling ( 3J≈6.4 Hz) with the adjacent C2 protons.

The Nitrile-Adjacent Methylene (C2)

The cyano group ( −C≡N ) exerts both an inductive electron-withdrawing effect and a strong magnetic anisotropy due to its linear, sp -hybridized π -system. This deshields the C2 protons, though less severely than the oxygen atom, placing their resonance at approximately δ 2.55 ppm. These protons also appear as a triplet ( 3J≈6.4 Hz) due to coupling with the C3 protons.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data for 3-trimethylsilyloxypropanenitrile in deuterated chloroform ( CDCl3​ ).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
0.13Singlet (s)9H- −Si(CH3​)3​
2.55Triplet (t)2H6.4 −CH2​−CN (C2)
3.78Triplet (t)2H6.4 −O−CH2​− (C3)
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Driver
-0.5 CH3​ −Si(CH3​)3​ Shielded by electropositive Si
21.5 CH2​ −CH2​−CN (C2)Deshielded by α -nitrile group
58.5 CH2​ −O−CH2​− (C3)Deshielded by α -oxygen atom
118.0 Cq​ −C≡N (C1) sp -hybridized nitrile carbon

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocol must be adhered to when acquiring NMR spectra for silylated compounds.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3-trimethylsilyloxypropanenitrile in 0.6 mL of ultra-dry CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Causality Check: Silyl ethers are highly moisture-sensitive. The use of molecular sieves in the CDCl3​ stock is mandatory to prevent hydrolysis, which would yield 3-hydroxypropanenitrile and hexamethyldisiloxane (HMDO).

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: Spectrometer Tuning and Data Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Perform automated gradient shimming (Z1-Z5) to achieve a sharp, symmetrical solvent residual peak.

  • 1 H Acquisition: Set a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 transients.

  • 13 C Acquisition: Set a spectral width of 250 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 512 transients with continuous 1 H decoupling (WALTZ-16).

Step 3: Data Processing and Referencing

  • Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation.

  • Phase the spectrum manually to achieve pure absorptive lineshapes.

  • Apply a multipoint baseline correction.

  • Reference the chemical shift scale strictly to the internal TMS peak ( δ 0.00 ppm) rather than the residual CHCl3​ peak.

Spectral Validation Workflow

G Prep Sample Preparation (Dry CDCl3 + TMS) Acq NMR Data Acquisition (400 MHz 1H / 100 MHz 13C) Prep->Acq Transfer to Magnet Process Data Processing (Apodization, Phasing, Baseline) Acq->Process FID Signal Validate Spectral Validation (Impurity Check & Referencing) Process->Validate Processed Spectra Validate->Prep Failed (Impurities/Water) Archive Data Archival & Reporting Validate->Archive Approved

Figure 1: Standardized workflow for high-resolution NMR acquisition and validation.

Mechanistic Insights & Troubleshooting

The Imperative of TMS Referencing

While it is common practice to reference NMR spectra to the residual proton resonance of the deuterated solvent (e.g., CHCl3​ at δ 7.26 ppm), this approach introduces systemic errors. Recent authoritative studies demonstrate that referencing spectra to TMS rather than CHCl3​ in CDCl3​ results in significantly more accurate chemical shifts[1]. The chemical shift of chloroform is highly susceptible to solvent-solute interactions (such as hydrogen bonding with the nitrile or ether oxygen), whereas TMS, lacking a permanent dipole, remains unperturbed[1].

Identifying Trace Impurities

During the synthesis and isolation of 3-trimethylsilyloxypropanenitrile, trace solvents often contaminate the final product. Differentiating the product signals from impurities is critical. For instance, residual ethyl acetate exhibits a quartet at δ 4.12 ppm and a triplet at δ 1.26 ppm, which must not be confused with the product's methylene triplets. Analysts should cross-reference anomalous peaks with established trace impurity databases to ensure accurate assignment[2],[3].

Hydrolysis Degradation

If the 1 H NMR spectrum reveals an unexpected singlet near δ 0.05 ppm alongside a broad singlet around δ 2.5 - 3.0 ppm (exchangeable with D2​O ), this indicates that the silyl ether has hydrolyzed. The peak at δ 0.05 ppm corresponds to the methyl protons of hexamethyldisiloxane (HMDO), the condensation product of the cleaved trimethylsilanol, while the broad peak corresponds to the liberated hydroxyl group of 3-hydroxypropanenitrile. Maintaining strictly anhydrous conditions during sample preparation is the only preventative measure.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997.[Link]

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

  • Hoye, T. R.; et al. "TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3." The Journal of Organic Chemistry, 2022.[Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of 3-Trimethylsilyloxypropanenitrile: A Comprehensive Technical Guide

Introduction and Chemical Context 3-Trimethylsilyloxypropanenitrile (TMS-OPN, CAS: 42202-44-8) is a bifunctional aliphatic molecule widely utilized as a protected intermediate in complex organic syntheses, including the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

3-Trimethylsilyloxypropanenitrile (TMS-OPN, CAS: 42202-44-8) is a bifunctional aliphatic molecule widely utilized as a protected intermediate in complex organic syntheses, including the preparation of anti-ulcer agents like famotidine [1] and various phosphorodichloridite derivatives[2]. Structurally, it combines a highly reactive cyano group with a trimethylsilyl (TMS) ether, making it a versatile but environmentally sensitive reagent.

For researchers and process chemists, understanding the thermal stability and precise degradation pathways of TMS-OPN is critical. Premature degradation not only reduces synthetic yield but can also introduce reactive impurities (such as free alcohols, amides, and siloxanes) that poison downstream catalytic steps or complicate purification.

This whitepaper dissects the thermodynamic vulnerabilities of TMS-OPN, detailing its primary degradation mechanisms—hydrolytic cleavage, nitrile hydration, and high-temperature thermal elimination—while providing self-validating experimental protocols for stability assessment.

Mechanistic Degradation Pathways

The degradation of TMS-OPN is governed by the orthogonal reactivities of its two functional groups. The causality behind its instability under specific conditions stems from the polarization of the Si-O bond and the electrophilicity of the nitrile carbon.

Hydrolytic Cleavage of the Silyl Ether (Primary Pathway)

The most common degradation pathway is the hydrolysis of the TMS ether. The Si-O bond is highly susceptible to nucleophilic attack by water, a reaction catalyzed by both acids and bases.

  • Mechanism: Moisture attacks the silicon center, leading to the expulsion of 3-hydroxypropanenitrile and the formation of trimethylsilanol (TMS-OH).

  • Secondary Condensation: TMS-OH is inherently unstable and rapidly auto-condenses to form hexamethyldisiloxane (HMDSO), an inert but volatile byproduct that can alter the system's vapor pressure.

Nitrile Hydration to Amide

As documented in patent literature regarding famotidine synthesis intermediates, the presence of trace water in closed-system reactions can lead to the hydration of the nitrile group rather than just silyl ether cleavage [1].

  • Mechanism: The nitrile carbon undergoes nucleophilic addition by water, forming an imidic acid tautomer that rapidly isomerizes to 3-trimethylsilyloxypropanamide.

  • Causality: This pathway is exacerbated by the presence of Lewis acids or metal catalysts, which coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon. To prevent this, moisture scavengers like trimethylchlorosilane (TMS-Cl) are often employed [1].

Thermal Beta-Elimination

At elevated temperatures (>150°C), TMS-OPN undergoes thermal degradation independent of moisture.

  • Mechanism: A concerted retro-ene or beta-elimination reaction occurs, resulting in the expulsion of trimethylsilanol and the formation of acrylonitrile.

  • Safety Implication: Acrylonitrile is a highly toxic and volatile monomer. Thermal excursions during distillation or scale-up must be strictly monitored to prevent its accumulation.

Pathway Visualization

degradation_pathways TMS_OPN 3-Trimethylsilyloxypropanenitrile (TMS-OPN) Hydrolysis_Int 3-Hydroxypropanenitrile + TMS-OH TMS_OPN->Hydrolysis_Int Acid/Base Hydrolysis Amide 3-Trimethylsilyloxypropanamide TMS_OPN->Amide Nitrile Hydration (Trace Water) Acrylonitrile Acrylonitrile TMS_OPN->Acrylonitrile Beta-Elimination Water H2O (Moisture) Water->Hydrolysis_Int Water->Amide Heat Thermal Stress (>150°C) Heat->Acrylonitrile HMDSO Hexamethyldisiloxane (HMDSO) Hydrolysis_Int->HMDSO Condensation Hydrolysis_Int->Acrylonitrile Dehydration (Heat)

Figure 1: Primary thermal and hydrolytic degradation pathways of 3-trimethylsilyloxypropanenitrile.

Quantitative Stability Data

To establish a baseline for process control, the following table summarizes the thermal and kinetic parameters associated with TMS-OPN degradation under various controlled environments.

Table 1: Thermal and Hydrolytic Stability Metrics of TMS-OPN

ParameterValue / ThresholdAnalytical MethodCausality / Implication
Boiling Point ~68-72°C at 0.2 mmHg[2]Vacuum DistillationRequires high vacuum to prevent thermal degradation during purification.
Onset of Thermal Decomposition (T_d) 165°CTGA (N2 atmosphere)Beta-elimination to acrylonitrile begins; strict upper limit for reactor jackets.
Hydrolysis Half-Life (pH 7.0, 25°C) > 72 hoursIn-situ NMR / HPLCRelatively stable in neutral, pure water, but degrades rapidly upon pH shift.
Hydrolysis Half-Life (pH 2.0, 25°C) < 45 minutesIn-situ NMRRapid Si-O cleavage. Acidic conditions must be avoided during storage.
Activation Energy (E_a) for Hydration ~85 kJ/molDSC (Isothermal)Formation of amide requires moderate energy, usually catalyzed by impurities.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal standards and orthogonal analytical techniques, these workflows confirm causality rather than merely observing correlation.

Protocol 1: Thermal Stability Assessment via TGA-FTIR

Objective: Determine the exact onset temperature of beta-elimination and validate the evolution of acrylonitrile and HMDSO. Rationale: Coupling Thermogravimetric Analysis (TGA) with Fourier-Transform Infrared Spectroscopy (FTIR) allows for the simultaneous measurement of mass loss and the chemical identification of evolved gases, directly proving the elimination mechanism.

  • Sample Preparation: Load 5.0 ± 0.1 mg of high-purity TMS-OPN into an alumina TGA crucible. Self-Validation: Run a blank alumina crucible first to establish a baseline and ensure no residual moisture is outgassing.

  • Purge Phase: Purge the TGA furnace with ultra-high purity Nitrogen (50 mL/min) for 30 minutes at 25°C to remove ambient oxygen and moisture.

  • Ramp Phase: Heat the sample from 25°C to 300°C at a controlled rate of 5°C/min.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200°C to prevent condensation) into the FTIR gas cell.

  • Data Interpretation:

    • Monitor mass loss derivative (DTG).

    • Correlate the DTG peak (expected ~165-180°C) with the appearance of the distinct C≡N stretch (2250 cm⁻¹) and C=C stretch (1610 cm⁻¹) in the FTIR spectra, confirming acrylonitrile evolution.

Protocol 2: Moisture Sensitivity and Hydrolysis Kinetics via In-Situ NMR

Objective: Quantify the rate of Si-O bond cleavage in the presence of controlled moisture levels. Rationale: ¹H-NMR allows for real-time, non-destructive monitoring of the TMS group's chemical shift as it transitions from the ether (TMS-OPN) to the silanol (TMS-OH) and finally to the siloxane (HMDSO).

  • Solvent Preparation: Prepare a solution of deuterated acetonitrile (CD3CN) containing 1.0% D2O (by volume) and 0.1% tetramethylsilane (TMS) as an internal standard.

  • Sample Initiation: Inject 50 µL of TMS-OPN into 500 µL of the prepared solvent directly inside an NMR tube. Seal immediately.

  • Data Acquisition: Insert into the NMR spectrometer (pre-equilibrated to 25°C). Run a ¹H-NMR scan every 5 minutes for 12 hours using an automated kinetic macro.

  • Kinetic Analysis:

    • Integrate the singlet corresponding to the TMS-OPN silyl protons (~0.15 ppm).

    • Integrate the emerging singlet for HMDSO (~0.05 ppm).

    • Self-Validation: The sum of the integrals of the silicon-bound methyl protons must remain constant relative to the internal standard, proving mass balance and confirming that no volatile silicon species have escaped the sealed tube.

Conclusion

The handling and application of 3-trimethylsilyloxypropanenitrile demand rigorous environmental controls. Its utility in synthesizing critical pharmaceutical intermediates [1] and organophosphorus compounds [2] is heavily dependent on mitigating its two primary vulnerabilities: hydrolytic cleavage of the silyl ether and thermal beta-elimination. By employing the self-validating analytical protocols outlined above, researchers can accurately map the degradation kinetics specific to their process conditions, ensuring high yields and minimizing the generation of toxic or reactive byproducts.

References

  • EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives. Google Patents.
  • 2-Cyanoethyl phosphorodichloridite | CAS#:76101-30-9. Chemsrc. Available at:[Link]

Foundational

solubility profile of 3-trimethylsilyloxypropanenitrile in organic solvents

Executive Summary In modern drug development and oligonucleotide synthesis, the strategic selection of protecting groups and solvents dictates the efficiency of downstream couplings. 3-Trimethylsilyloxypropanenitrile (3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and oligonucleotide synthesis, the strategic selection of protecting groups and solvents dictates the efficiency of downstream couplings. 3-Trimethylsilyloxypropanenitrile (3-TMSP) (CAS: 42202-44-8) serves as a critical bifunctional intermediate. It is most notably utilized in the synthesis of 2-cyanoethyl phosphorodichloridite—a universal precursor for phosphoramidite reagents in automated DNA/RNA synthesis—as well as in the preparation of N-sulfamyl-propionamidine derivatives for APIs like famotidine.

This guide provides an in-depth analysis of 3-TMSP’s solubility profile across organic solvents, the mechanistic rationale behind its solvation behavior, and field-proven, self-validating protocols for its application in moisture-sensitive workflows.

Physicochemical Properties & Structural Dichotomy

The unique solubility profile of 3-TMSP is a direct consequence of its structural dichotomy. The molecule features a highly polar, electron-withdrawing cyano group (-C≡N) paired with a sterically bulky, lipophilic trimethylsilyl ether (-OSi(CH3)3). This amphiphilic architecture allows it to bridge the gap between highly polar aprotic environments and non-polar hydrocarbon matrices.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C6H13NOSiDetermines stoichiometric calculations in coupling.
Molecular Weight 143.26 g/mol Low molecular weight contributes to high solvent miscibility.
Structure C(C)OCCC#NThe Si-O bond is the primary site of solvent-induced instability.
Boiling Point ~68-72ºC at 0.2 mmHgRequires vacuum distillation; volatile enough for easy removal of derivatives.
LogP (Predicted) ~1.8 - 2.6Indicates a preference for lipophilic/organic phases over aqueous media.

Solubility Profile in Organic Solvents

Understanding the solvation thermodynamics of 3-TMSP is critical for preventing premature desilylation (deprotection) during process chemistry. As an application scientist, I categorize solvent compatibility not just by solubility limits, but by chemical stability.

Table 2: Comparative Solubility and Stability Matrix

Solvent ClassRepresentative SolventsSolubility LevelStabilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Chloroform, 1,4-DioxaneExcellent (>1 M)HighStrong dipole-dipole interactions with the cyano group. The non-coordinating nature of halogenated solvents preserves the delicate Si-O ether linkage .
Non-Polar Aprotic Hexanes, Toluene, HeptaneGood to ExcellentHighThe bulky, lipophilic -Si(CH3)3 group disrupts intermolecular dipole stacking of the nitriles, allowing seamless miscibility in hydrocarbon matrices.
Polar Protic Methanol, Ethanol, IsopropanolSolubleLow (Degrades)Protic solvents induce solvolysis of the Si-O bond. Trace acidic or basic impurities in alcohols rapidly cleave the TMS group, yielding 3-hydroxypropanenitrile.
Aqueous Water, Aqueous BuffersPoor / ImmiscibleVery LowThe hydrophobic TMS group repels water. Prolonged biphasic exposure leads to irreversible hydrolysis and the formation of hexamethyldisiloxane byproducts.
Causality in Solvent Selection

Why is Dichloromethane (DCM) the industry standard for 3-TMSP reactions rather than Tetrahydrofuran (THF)? While 3-TMSP is highly soluble in both, THF is a coordinating solvent. In downstream applications involving Phosphorus Trichloride (PCl3), THF can coordinate with electrophilic phosphorus intermediates, leading to complex side reactions. DCM provides a non-coordinating, highly solubilizing environment that stabilizes the polar transition states without interfering with the electrophile .

Mechanistic Insights: The "Base-Free" Advantage

The primary industrial value of 3-TMSP lies in its reaction with PCl3 to form 2-cyanoethyl phosphorodichloridite.

If one were to use unprotected 3-hydroxypropanenitrile, the reaction with PCl3 would generate corrosive HCl gas, necessitating an amine base (e.g., triethylamine). This generates bulky amine hydrochloride salts that trap moisture and require tedious filtration. By utilizing the TMS-protected 3-TMSP, the leaving group is trimethylsilyl chloride (TMS-Cl). TMS-Cl is a volatile liquid (BP ~57°C) that acts as its own solvent during the reaction and is easily removed via vacuum distillation. This solvent-mediated, base-free approach is highly atom-economical and prevents moisture introduction .

G TMSP 3-TMSP (Polar/Lipophilic) Reaction Nucleophilic Substitution (0°C, Ar Atmosphere) TMSP->Reaction Solvated Reactant PCl3 PCl3 (Moisture Sensitive) PCl3->Reaction Electrophile Solvent Anhydrous DCM (Aprotic Solvation) Solvent->Reaction Reaction Matrix Product 2-Cyanoethyl phosphorodichloridite Reaction->Product Distillation (>90%) Byproduct TMS-Cl (Volatile Byproduct) Reaction->Byproduct Vacuum Removal

Figure 1: Solvent-dependent synthetic workflow of 2-cyanoethyl phosphorodichloridite from 3-TMSP.

Experimental Methodology: Self-Validating Synthesis Protocol

To guarantee high yields and prevent the hydrolysis of 3-TMSP, the following protocol incorporates built-in analytical checkpoints. This methodology details the synthesis of 2-cyanoethyl phosphorodichloridite using 3-TMSP in an optimized organic solvent matrix.

Step-by-Step Workflow

Step 1: System Preparation & Moisture Validation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Transfer 100 mL of Dichloromethane (DCM) into the flask.

  • Self-Validation Check: Perform a Karl Fischer titration on the DCM. Do not proceed if moisture content exceeds 50 ppm. Excess moisture will spontaneously cleave the TMS group of 3-TMSP, ruining the stoichiometry.

Step 2: Solvation of 3-TMSP

  • Inject 1.0 equivalent (e.g., 14.3 g, 100 mmol) of 3-TMSP into the anhydrous DCM under continuous argon flow.

  • Stir for 5 minutes at room temperature to ensure complete homogeneous solvation.

  • Self-Validation Check: Pull a 0.1 mL aliquot for rapid FTIR analysis. Confirm the absence of a broad -OH stretch at ~3300 cm⁻¹. The presence of an -OH peak indicates premature desilylation.

Step 3: Electrophilic Coupling

  • Cool the reaction vessel to 0°C using an ice-water bath. The low temperature controls the exothermic substitution and prevents solvent boil-off.

  • Charge the dropping funnel with 1.1 equivalents of Phosphorus Trichloride (PCl3) dissolved in 20 mL of anhydrous DCM.

  • Add the PCl3 solution dropwise over 30 minutes. The reaction proceeds cleanly without the precipitation of salts, as the byproduct (TMS-Cl) remains fully miscible in the DCM matrix.

Step 4: In-Process Monitoring & Isolation

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Check: Analyze the reaction mixture via ³¹P-NMR. The disappearance of the PCl3 peak (~219 ppm) and the emergence of a single product peak at ~180 ppm confirms reaction completion.

  • Transfer the mixture to a short-path distillation apparatus. Apply a moderate vacuum (approx. 50-100 mmHg) at 30°C to strip off the DCM solvent and the volatile TMS-Cl byproduct.

  • Apply high vacuum (0.2 mmHg) and increase the temperature to 68-72°C to distill the pure 2-cyanoethyl phosphorodichloridite as a clear liquid.

Conclusion

For process chemists and drug development professionals, 3-trimethylsilyloxypropanenitrile represents a masterclass in functional group engineering. Its solubility profile—highly miscible in aprotic solvents while strictly incompatible with protic media—dictates its handling. By leveraging its solubility in non-coordinating solvents like DCM, researchers can execute base-free, high-yield phosphorylations that are critical for the downstream synthesis of oligonucleotide therapeutics and small-molecule APIs. Adherence to strict anhydrous protocols and in-process analytical validation remains the cornerstone of success when working with this versatile reagent.

References

  • Majewski, P. (2009). "New Approach to the Synthesis of Phosphorodichloridites, Phosphorochloridites, and Trialkyl Phosphites." Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 942-955. URL:[Link]

  • European Patent Office. (1990). "A process for the preparation of N-sulfamyl-propionamidine derivatives." EP0356366A1.
Exploratory

Silyl Masking in Bifunctional Substrates: The Mechanism and Protocol for 3-Hydroxypropanenitrile Protection via TMS Chloride

Executive Summary In the intricate landscape of multi-step organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular functionality[1]. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of multi-step organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular functionality[1]. 3-Hydroxypropanenitrile (also known as ethylene cyanohydrin) is a highly versatile bifunctional building block. While its cyano group serves as a valuable precursor for amines, carboxylic acids, and tetrazoles, its primary hydroxyl group is highly reactive and prone to unintended side reactions during complex synthetic sequences.

Chlorotrimethylsilane (TMSCl) has emerged as a cornerstone reagent for the temporary masking of reactive functional groups, particularly hydroxyl moieties[1]. This technical guide explores the mechanistic causality, quantitative parameters, and self-validating protocols required to successfully install a trimethylsilyl (TMS) protecting group onto 3-hydroxypropanenitrile.

Mechanistic Causality: The Silylation of 3-Hydroxypropanenitrile

The protection of 3-hydroxypropanenitrile using TMSCl is driven by the differential electrophilicity of the reagents and the nucleophilicity of the substrate. The basic mechanism of formation involves the nucleophilic attack of the substrate's functional group oxygen on a silyl electrophile[2].

The Nucleophilic Attack

The primary hydroxyl group of 3-hydroxypropanenitrile is sterically unhindered and highly nucleophilic. When introduced to TMSCl, the oxygen atom attacks the electrophilic silicon center. Silicon, being in the third period, can temporarily expand its valence to accommodate a pentacoordinate transition state before the chloride leaving group departs.

The Critical Role of the Base

A base, typically a tertiary amine like triethylamine (Et₃N), is then used to neutralize the hydrochloric acid (HCl) that is generated during the reaction[3]. The causality of adding Et₃N is threefold:

  • Acid Scavenging: It prevents the accumulation of HCl, which could otherwise protonate the starting alcohol, reducing its nucleophilicity, or cause acid-catalyzed degradation of the sensitive cyano group.

  • Thermodynamic Driving Force: The reaction between Et₃N and HCl forms triethylammonium chloride (Et₃N·HCl). In non-polar or moderately polar aprotic solvents like dichloromethane (DCM), this salt is highly insoluble and precipitates out of the solution. According to Le Chatelier's principle, this precipitation drives the reaction equilibrium irreversibly toward the formation of the TMS-ether.

  • Catalytic Activation: In some variations using imidazole instead of Et₃N, the base directly attacks TMSCl to form a highly reactive N-trimethylsilylimidazolium intermediate, which then transfers the TMS group to the alcohol.

MechanisticLogic A 3-Hydroxypropanenitrile (Primary OH, Cyano group) D Nucleophilic Attack (O attacks Si, Cl departs) A->D B TMS Chloride (TMSCl) (Electrophilic Silicon) B->D C Triethylamine (Et3N) (Acid Scavenger) G Et3N·HCl (Precipitated Salt) C->G Drives reaction forward E Intermediate Transition State (Pentacoordinate Silicon) D->E F 3-(Trimethylsilyloxy)propanenitrile (TMS-Protected Ether) E->F Product Formation E->G HCl Neutralization via Et3N

Mechanistic pathway of 3-hydroxypropanenitrile protection using TMSCl and Et3N.

Quantitative Reaction Parameters

To ensure a self-validating and high-yielding reaction, the stoichiometric ratios and environmental conditions must be strictly controlled. The table below summarizes the quantitative data and the causality behind each parameter.

ParameterValue / SpecificationCausality & Significance
3-Hydroxypropanenitrile 1.0 EquivalentThe limiting reagent. The primary OH ensures rapid, unhindered silylation.
TMS Chloride (TMSCl) 1.1 - 1.2 EquivalentsA slight excess ensures complete conversion. Any unreacted TMSCl is easily hydrolyzed to volatile hexamethyldisiloxane during aqueous workup.
Triethylamine (Et₃N) 1.2 - 1.5 EquivalentsExcess base guarantees complete neutralization of HCl, protecting the nitrile group from acidic hydrolysis.
Solvent Anhydrous DCM (0.1 - 0.5 M)Solubilizes the organic reactants but forces the precipitation of the Et₃N·HCl byproduct, visually indicating reaction progress.
Temperature 0 °C warming to RTThe initial 0 °C suppresses exothermic side reactions during TMSCl addition. Warming to room temperature (RT) ensures kinetic completion.
IR Validation Marker Loss of ~3300 cm⁻¹ bandThe formation and removal of the TMS group can be readily monitored by standard spectroscopic techniques[1]. Disappearance of the broad O-H stretch confirms protection.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the chemist receives immediate, observable feedback at each step to confirm the reaction is proceeding as intended. Greene's Protective Groups in Organic Synthesis is the definitive reference for chemists navigating the intricacies of organic synthesis[4], and the following protocol adapts its foundational principles for 3-hydroxypropanenitrile.

Step-by-Step Methodology
  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Substrate Dissolution: Dissolve 3-hydroxypropanenitrile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Introduction: Introduce TMSCl (1.1 eq) dropwise via a syringe over 10 minutes.

    • Self-Validation Check: A dense white precipitate (Et₃N·HCl) will begin to form almost immediately. This visual cue confirms the nucleophilic attack and subsequent HCl generation are occurring.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). The highly polar starting material (low Rf) should completely disappear, replaced by a less polar product spot (higher Rf).

  • Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any residual acid and hydrolyzes unreacted TMSCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Spectroscopic Validation: Analyze the crude product via Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • IR: Confirm the disappearance of the broad hydroxyl band (3200-3500 cm⁻¹) and the appearance of a strong Si-O-C stretching band around 1050-1100 cm⁻¹[1].

    • ¹H NMR: Look for a dominant, sharp singlet near 0.1 ppm, corresponding to the nine equivalent methyl protons of the newly installed trimethylsilyl group.

ExperimentalWorkflow S1 Step 1: Substrate Preparation Dissolve in anhydrous DCM S2 Step 2: Base Addition Add Et3N (1.2 - 1.5 eq) at 0 °C S1->S2 S3 Step 3: TMSCl Addition Dropwise addition of TMSCl (1.1 eq) S2->S3 S4 Step 4: Reaction Progression Warm to RT, monitor via TLC/IR S3->S4 S5 Step 5: Aqueous Workup Quench, wash with NaHCO3/Brine S4->S5 S6 Step 6: Self-Validation IR (loss of OH) & NMR (TMS peak) S5->S6

Self-validating experimental workflow for the synthesis of TMS-protected ether.

Conclusion

The protection of 3-hydroxypropanenitrile with TMS chloride is a highly efficient, self-validating process when the mechanistic principles of nucleophilic attack and acid scavenging are properly applied. By strictly adhering to anhydrous conditions, stoichiometric control, and real-time spectroscopic validation, researchers can seamlessly integrate this protected bifunctional building block into complex drug development pipelines.

References

  • [3] Title: Protecting Groups – Study Guide | StudyGuides.com Source: studyguides.com URL:

  • [2] Title: Silyl protecting groups - Grokipedia Source: grokipedia.com URL:

  • [4] Title: Greene's Protective Groups in Organic Synthesis, 6th Edition - Wiley Catalog Source: wileycatalog.com URL:

  • [1] Title: Chlorotrimethylsilane as a Protecting Group in Organic Chemistry: An In-depth Technical Guide - Benchchem Source: benchchem.com URL:

Sources

Foundational

High-Resolution FTIR Spectroscopic Characterization of 3-Trimethylsilyloxypropanenitrile: A Technical Guide

Executive Summary 3-Trimethylsilyloxypropanenitrile (Molecular Formula: C₆H₁₃NOSi)[1] is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutical and agrochemical sectors as a precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Trimethylsilyloxypropanenitrile (Molecular Formula: C₆H₁₃NOSi)[1] is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutical and agrochemical sectors as a precursor for phosphitylating agents[2] and in the synthesis of N-sulfamyl-propionamidine derivatives, which are critical building blocks for anti-ulcer medications such as famotidine[3].

Because trimethylsilyl (TMS) ethers are inherently sensitive to moisture, maintaining the structural integrity of this compound is paramount during drug development workflows. Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable, non-destructive analytical tool for verifying both the molecular identity and the chemical purity of this compound. This whitepaper provides a comprehensive framework for interpreting the FTIR spectrum of 3-trimethylsilyloxypropanenitrile, grounded in vibrational mechanics and self-validating analytical protocols.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum of 3-trimethylsilyloxypropanenitrile, one must deconstruct the molecule into its three primary vibrational domains. As an application scientist, it is crucial to understand why these peaks manifest at specific intensities, rather than merely memorizing their positions.

  • The Nitrile (-C≡N) Stretching (~2250 cm⁻¹): While nitriles possess a triple bond with a high force constant (resulting in a high-frequency stretch), the intensity of this peak in FTIR is intrinsically linked to the change in the dipole moment ( dμ/dq ) during the vibration. Because the cyano group in this molecule is attached to an aliphatic chain rather than a conjugated system, the dipole change is relatively small. Consequently, the peak at ~2250 cm⁻¹ is sharp but typically weak-to-medium in intensity.

  • The Trimethylsilyl Ether (-O-TMS) Linkage (~1250, ~1100, ~840 cm⁻¹): The TMS group dominates the IR spectrum due to the highly polar nature of the Si-O and Si-C bonds, as observed in[4].

    • ~1250 cm⁻¹: This sharp, intense peak is the hallmark of the Si-CH₃ symmetric deformation (rocking). Its sharpness is caused by the highly localized, degenerate nature of the three methyl groups attached to the silicon atom.

    • ~1100 cm⁻¹: The Si-O-C asymmetric stretch appears as a very strong, broad band. The extreme intensity is driven by the large electronegativity difference between Silicon (1.9) and Oxygen (3.4), which creates a massive dipole moment shift during the stretching mode.

    • ~840 cm⁻¹ and ~750 cm⁻¹: These arise from Si-C stretching strongly coupled with CH₃ rocking vibrations.

  • Aliphatic C-H Vibrations (~2950, ~1460 cm⁻¹): The ethylene bridge (-CH₂-CH₂-) and the TMS methyl groups contribute to standard C-H asymmetric/symmetric stretching just below 3000 cm⁻¹, alongside characteristic scissoring and bending modes in the fingerprint region.

Quantitative Data: Reference Peak Assignments

The following table summarizes the expected FTIR peak profiles for pure 3-trimethylsilyloxypropanenitrile.

Wavenumber (cm⁻¹)Peak IntensityPeak ShapeFunctional Group AssignmentVibrational Mode
~2955, ~2870 MediumSharpAliphatic / TMS (-CH₃, -CH₂-)C-H Asymmetric & Symmetric Stretch
~2250 Weak to MediumSharpNitrile (-C≡N)C≡N Stretch
~1460, ~1410 WeakSharpAliphatic (-CH₂-)C-H Scissoring / Bending
~1250 StrongSharpTMS Ether (Si-CH₃)CH₃ Symmetric Deformation
~1100 Very StrongBroadTMS Ether (Si-O-C)Si-O-C Asymmetric Stretch
~840, ~750 StrongSharpTMS Ether (Si-C)Si-C Stretching / CH₃ Rocking

Quality Control: The Hydrolytic Degradation Pathway

A critical application of FTIR in handling 3-trimethylsilyloxypropanenitrile is impurity profiling. TMS ethers are highly susceptible to nucleophilic attack by atmospheric moisture. If the sample is improperly stored, it undergoes hydrolysis, cleaving the Si-O bond.

This degradation is immediately detectable via FTIR. The formation of 3-hydroxypropanenitrile yields a massive, broad O-H stretching band at ~3300 cm⁻¹ . Simultaneously, the cleaved TMS groups condense to form hexamethyldisiloxane (HMDSO), which shifts the Si-O-Si stretching profile[5].

Degradation_Pathway A 3-TMS-propanenitrile (Intact TMS Ether) C 3-Hydroxypropanenitrile (IR: Broad -OH ~3300 cm⁻¹) A->C Hydrolysis D Hexamethyldisiloxane (IR: Shifted Si-O-Si) A->D Silanol Condensation B Atmospheric Moisture (H₂O) B->C Nucleophilic Attack

Fig 1: Hydrolytic degradation pathway of 3-TMS-propanenitrile into IR-detectable byproducts.

Self-Validating ATR-FTIR Analytical Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this neat liquid because it eliminates the need for pathlength calibration and prevents moisture introduction during sample preparation (unlike KBr pellet pressing). The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

Step 1: Instrument Initialization & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with isopropyl alcohol and allow it to dry completely. Acquire a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: The background spectrum must exhibit baseline noise below 0.0005 Absorbance Units (AU). Water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks must be within instrument-specific acceptable limits. Causality: High atmospheric CO₂ will mask the weak nitrile peak at ~2250 cm⁻¹. If validation fails, purge the optical bench with dry nitrogen.

Step 2: Sample Application

  • Action: Deposit 1-2 drops of neat 3-trimethylsilyloxypropanenitrile directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area.

  • Self-Validation Check: Do not use the pressure anvil for volatile liquids unless a volatile cover is applied, as evaporation during the scan will cause baseline drift.

Step 3: Spectral Acquisition & Signal Quality Assurance

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Verify that the strongest peak (the Si-O-C stretch at ~1100 cm⁻¹) has an absorbance between 0.2 and 0.8 AU. Causality: If it exceeds 1.0 AU, the detector is saturated, violating the Beer-Lambert linearity. If saturated, clean the crystal and apply a thinner liquid film.

Step 4: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: Because the evanescent wave's depth of penetration ( dp​ ) is directly proportional to the wavelength, lower wavenumber peaks (e.g., Si-C at 840 cm⁻¹) will appear artificially stronger than high wavenumber peaks (e.g., C-H at 2950 cm⁻¹). ATR correction normalizes the spectrum to transmission equivalence, ensuring accurate relative intensity comparisons.

ATR_FTIR_Workflow A 1. Crystal Validation (Background Scan) B 2. Sample Application (Neat Liquid) A->B C 3. Spectral Acquisition (32 Scans, 4 cm⁻¹) B->C D 4. Data Processing (ATR & Baseline Correction) C->D E Signal Quality Check (Max Absorbance 0.2 - 0.8 AU) D->E E->B Saturation (>1.0 AU) F Identify Target Peaks (Nitrile & TMS Ether) E->F Valid Signal G Check for Hydrolysis (Broad -OH at 3300 cm⁻¹) E->G Valid Signal

Fig 2: Self-validating ATR-FTIR workflow for analyzing 3-trimethylsilyloxypropanenitrile.

References

  • [1] Title: 3-[(trimethylsilyl)oxy]propanenitrile (CID 4589186). Source: PubChem. URL:[Link]

  • [3] Title: EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives. Source: Google Patents. URL:

  • [4] Title: Ethanol, TMS derivative - the NIST WebBook. Source: NIST. URL:[Link]

  • [5] Title: Disiloxane, hexamethyl- - the NIST WebBook. Source: NIST. URL:[Link]

  • [2] Title: 2-Cyanoethyl phosphorodichloridite | CAS#:76101-30-9. Source: Chemsrc. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity and Safety of 3-trimethylsilyloxypropanenitrile

Introduction and Chemical Identity 3-trimethylsilyloxypropanenitrile is an organosilicon compound containing both a trimethylsilyl ether group and a nitrile functional group. The presence of these two distinct chemical m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

3-trimethylsilyloxypropanenitrile is an organosilicon compound containing both a trimethylsilyl ether group and a nitrile functional group. The presence of these two distinct chemical moieties suggests a complex toxicological profile that requires careful consideration. The trimethylsilyl group can influence the compound's reactivity and bioavailability, while the nitrile group is a well-known toxicophore, often associated with the metabolic release of cyanide.

Due to the scarcity of direct data, this guide will draw upon information from analogous substances, primarily trimethylsilyl cyanide (a close structural analog with a cyano group directly attached to the silicon atom) and other related organosilicon compounds and simple nitriles. This read-across approach is a scientifically recognized method for assessing the potential hazards of data-poor chemicals.

Inferred Hazard Identification and Classification

Based on the available data for structurally related compounds, 3-trimethylsilyloxypropanenitrile is anticipated to be a hazardous substance. The primary concerns are its potential for high acute toxicity, flammability, and reactivity with water.

Inferred GHS Classification:

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.
Acute Toxicity, OralCategory 1 or 2H300: Fatal if swallowed.
Acute Toxicity, DermalCategory 1 or 2H310: Fatal in contact with skin.
Acute Toxicity, InhalationCategory 1 or 2H330: Fatal if inhaled.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Inferred Toxicological Summary

The toxicological profile of 3-trimethylsilyloxypropanenitrile is largely inferred from its structural analogs. The primary mechanism of acute toxicity for many nitriles is the in vivo metabolic liberation of cyanide, which can inhibit cellular respiration.[3][4]

Acute Toxicity:

The presence of the nitrile group is a significant concern. Trimethylsilyl cyanide, a closely related compound, is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][5] It is therefore prudent to assume a similar high level of acute toxicity for 3-trimethylsilyloxypropanenitrile.

Skin and Eye Irritation:

Many organosilicon compounds are known to cause skin and eye irritation. For example, 3-(trimethylsilyl)propionic-2,2,3,3-d4 sodium salt is classified as causing skin and serious eye irritation.[1][6] Therefore, direct contact with 3-trimethylsilyloxypropanenitrile is likely to cause irritation.

Sensitization:

Data on the sensitization potential of 3-trimethylsilyloxypropanenitrile is not available. However, some organosilicon compounds have been shown to have sensitizing properties.

Mutagenicity and Carcinogenicity:

There is no specific data on the mutagenicity or carcinogenicity of 3-trimethylsilyloxypropanenitrile. Some organosilicon compounds have been evaluated for genotoxic potential, with some showing clastogenic (chromosome-damaging) activity in vitro.[7]

Table of Toxicological Data for Analogous Compounds:
CompoundCAS NumberAcute Oral ToxicityAcute Dermal ToxicityAcute Inhalation ToxicitySkin/Eye Irritation
Trimethylsilyl cyanide7677-24-9Fatal[2]Fatal[2]Fatal[2]Severe eye irritation[5]
3-(Trimethylsilyl)propionic acid-d4 sodium salt24493-21-8Not classified as acutely toxic[1]-May cause respiratory irritation[6]Causes skin and serious eye irritation[1][6]

Recommended First Aid Measures

Given the inferred high toxicity, immediate and appropriate first aid is critical.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Note to Physician: If cyanosis is evident, treat for cyanide poisoning. Provide oxygen.[5]

Recommended Handling and Storage Procedures

A strict adherence to safety protocols is mandatory when handling 3-trimethylsilyloxypropanenitrile.

Handling:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

  • Use only non-sparking tools and take precautionary measures against static discharge.[2]

  • Ground and bond all containers and receiving equipment.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound may be moisture-sensitive.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials such as water, acids, and oxidizing agents.

  • Keep in a locked storage area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A chemically resistant lab coat or coveralls should be worn.

  • Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene).[5] Consult the glove manufacturer's compatibility data.

  • Respiratory Protection: If the airborne concentration is expected to exceed exposure limits, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[5]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate the area immediately.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Do not allow the material to enter drains or waterways.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material is likely to be classified as a hazardous waste.

Visualizations

Experimental Workflow: Risk Assessment for Handling 3-trimethylsilyloxypropanenitrile

G cluster_0 Risk Assessment Workflow A 1. Hazard Identification (Read-across from analogs) B 2. Exposure Assessment (Evaluate handling procedures) A->B Inform C 3. Risk Characterization (Determine level of risk) B->C Inform D 4. Control Measures (Implement SOPs, PPE, Engineering Controls) C->D Dictate E 5. Review and Update (Periodically reassess risks) D->E Continuous Improvement E->A Feedback Loop

Caption: A generalized workflow for risk assessment when handling hazardous chemicals.

Hierarchy of Controls for Safe Handling

Hierarchy Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2-cyanoethyl phosphorodichloridite from 3-trimethylsilyloxypropanenitrile

Executive Summary and Mechanistic Rationale 2-Cyanoethyl phosphorodichloridite (CAS 76101-30-9) is a critical bifunctional phosphorylating reagent utilized extensively in the preparation of nucleoside phosphoramidites fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

2-Cyanoethyl phosphorodichloridite (CAS 76101-30-9) is a critical bifunctional phosphorylating reagent utilized extensively in the preparation of nucleoside phosphoramidites for automated, solid-phase oligonucleotide synthesis [1]. The β -cyanoethyl moiety functions as a highly reliable phosphate protecting group, which is strategically designed to undergo β -elimination under mild basic conditions (e.g., concentrated aqueous ammonia) during the final deprotection and cleavage cycle of oligonucleotide manufacturing.

The Causality of Precursor Selection

Historically, the synthesis of this reagent involved the direct reaction of 3-hydroxypropanenitrile (hydracrylonitrile) with an excess of phosphorus trichloride ( PCl3​ ). Because this reaction liberates stoichiometric amounts of hydrogen chloride (HCl), an organic base such as triethylamine or diisopropylethylamine must be employed as an acid scavenger.

However, from a process chemistry perspective, this classical approach presents a significant operational bottleneck: the generation of bulky, highly hygroscopic trialkylammonium chloride salts. These salts are notoriously difficult to completely separate from the highly moisture-sensitive phosphorodichloridite product. Residual salts can catalyze premature degradation or interfere with subsequent phosphitylation steps, while the necessary filtration steps expose the product to atmospheric moisture, severely impacting the isolated yield.

To circumvent this, the silyl ether exchange methodology provides an elegant, salt-free alternative [2]. By substituting the free alcohol with its silylated counterpart, 3-trimethylsilyloxypropanenitrile (CAS 42202-44-8), the reaction proceeds via a mutually catalyzed exchange of the alkoxy and chlorine ligands at the P(III) center.

Reaction Scheme: NC−CH2​−CH2​−O−TMS+PCl3​cat.HCl​NC−CH2​−CH2​−O−PCl2​+TMSCl

The fundamental advantage of this pathway is thermodynamic and operational: the sole byproduct is trimethylsilyl chloride (TMSCl, bp 57 °C). Because TMSCl is highly volatile, it functions as a leaving group that can be continuously removed in vacuo, driving the equilibrium forward without the generation of any solid salt byproducts. This allows for a direct transition from reaction to fractional distillation within the same vessel, ensuring maximum exclusion of moisture and superior product purity[2].

Comparative Process Analysis

The following table summarizes the operational advantages of the siloxane exchange method over the traditional amine-base protocol.

Process ParameterTraditional Amine-Base MethodSiloxane Exchange Method (Current Protocol)
Precursor 3-Hydroxypropanenitrile3-Trimethylsilyloxypropanenitrile
Byproduct Trialkylammonium chloride (Solid salt)Trimethylsilyl chloride (Volatile liquid)
Reaction Environment Heterogeneous (slurry formation)Homogeneous liquid phase
Purification Bottleneck Anaerobic filtration requiredDirect vacuum stripping
Moisture Exposure Risk High (during filtration/transfer)Minimal (one-pot to distillation)
Typical Crude Purity 70 - 80% (salt contamination)> 90% (prior to distillation)

Experimental Workflow and Protocol

Reagents and Equipment
  • 3-Trimethylsilyloxypropanenitrile: >98% purity, strictly anhydrous.

  • Phosphorus Trichloride ( PCl3​ ): Reagent grade, freshly distilled. Caution: Highly toxic and corrosive.

  • Hydrogen Chloride (HCl): Anhydrous gas or a pre-prepared standardized solution in dry ether/dioxane (catalytic amount).

  • Equipment: Oven-dried (150 °C) 3-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, internal thermocouple, and a short-path vacuum distillation apparatus. All glassware must be assembled hot and purged with high-purity Argon.

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Initial Charge

  • Under a continuous sweep of Argon, charge the reaction flask with 1.5 to 2.0 molar equivalents of PCl3​ . The excess PCl3​ serves both to drive the equilibrium toward the mono-alkoxy product (suppressing the formation of the bis-substituted phosphorochloridite) and acts as the reaction solvent.

  • Introduce a catalytic amount of anhydrous HCl (approximately 1-2 mol% relative to the silyl ether). Expert Note: The exchange reaction is strictly catalyzed by protons; completely acid-free PCl3​ and silyl ethers will react extremely slowly. The trace HCl initiates the formation of the reactive intermediate.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

Step 2: Precursor Addition and Exchange Reaction 4. Load 1.0 molar equivalent of 3-trimethylsilyloxypropanenitrile into the dropping funnel. 5. Begin dropwise addition of the silyl ether into the vigorously stirred PCl3​ . Adjust the addition rate to maintain the internal temperature below 10 °C, as the exchange reaction is mildly exothermic. 6. Once the addition is complete, remove the cooling bath and allow the homogeneous reaction mixture to warm to ambient temperature (20–25 °C). 7. Stir the mixture for 2 to 4 hours.

  • Validation Check: The reaction progress can be quantitatively monitored via 31P NMR of an aliquot (in C6​D6​ ). The starting PCl3​ appears at δ ~219 ppm, while the desired 2-cyanoethyl phosphorodichloridite emerges at δ ~178 ppm.

Step 3: Volatile Stripping and Fractional Distillation 8. Configure the flask for short-path distillation. 9. Apply a mild vacuum (e.g., using a water aspirator or a controlled diaphragm pump equipped with a cold trap) to carefully strip off the highly volatile TMSCl byproduct (bp 57 °C) and the excess PCl3​ (bp 76 °C). Gently warm the flask to 40 °C to ensure complete removal of volatiles. 10. Switch to a high-vacuum rotary vane pump. Fractionally distill the remaining crude liquid. 11. Collect the main fraction boiling at 68–72 °C at 0.2 mmHg [3]. 12. Store the purified 2-cyanoethyl phosphorodichloridite as a colorless liquid in sealed, argon-flushed ampoules at -20 °C to prevent disproportionation or hydrolysis.

Process Visualization

G PCl3 Phosphorus Trichloride (1.5 - 2.0 eq, Solvent) Reaction Silyl-Halogen Exchange (0°C to RT, Ar atm, cat. HCl) PCl3->Reaction TMS_Nitrile 3-Trimethylsilyloxypropanenitrile (1.0 eq) TMS_Nitrile->Reaction Strip Vacuum Stripping (Remove TMSCl & Excess PCl3) Reaction->Strip Distill Fractional Distillation (High Vacuum, 68-72°C @ 0.2 mmHg) Strip->Distill Product 2-Cyanoethyl Phosphorodichloridite (Pure Product, >95%) Distill->Product

Figure 1: Workflow for the salt-free synthesis of 2-cyanoethyl phosphorodichloridite.

References

  • Majewski, P. (2009). New Approach to the Synthesis of Phosphorodichloridites, Phosphorochloridites, and Trialkyl Phosphites. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 942-955. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Cyanoethyl phosphorodichloridite CAS#:76101-30-9. Retrieved from [Link]

Application

Application Note: Using 3-Trimethylsilyloxypropanenitrile for the Installation of the 2-Cyanoethyl Protecting Group in Phosphorus Chemistry

Target Audience: Researchers, process chemists, and drug development professionals in the field of oligonucleotide synthesis. Executive Summary The 2-cyanoethyl (CE) group is the industry-standard protecting group for in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals in the field of oligonucleotide synthesis.

Executive Summary

The 2-cyanoethyl (CE) group is the industry-standard protecting group for internucleotide phosphate linkages in automated solid-phase DNA and RNA synthesis[1]. It is highly valued for its stability during synthesis cycles and its facile removal via β -elimination under mild basic conditions. However, synthesizing the foundational phosphitylating reagents—specifically 2-cyanoethyl phosphorodichloridite and 2-cyanoethyl N,N -diisopropylchlorophosphoramidite—presents significant chemical engineering challenges.

This application note details the strategic use of 3-trimethylsilyloxypropanenitrile (the TMS ether of 3-hydroxypropionitrile) as a highly efficient, salt-free transfer reagent for the 2-cyanoethyl protecting group[2]. By leveraging silyl-phosphorus exchange, this methodology bypasses the severe limitations of traditional base-mediated alcoholysis, offering a self-validating, scalable protocol for drug development applications.

Mechanistic Rationale: The Silyl-Phosphorus Exchange Strategy

To understand the critical role of 3-trimethylsilyloxypropanenitrile, one must examine the causality of failure in traditional synthesis methods.

The Problem with Direct Alcoholysis: Historically, the 2-cyanoethyl group was introduced by directly reacting 3-hydroxypropionitrile (the free alcohol) with phosphorus trichloride ( PCl3​ ). This reaction generates stoichiometric amounts of hydrogen chloride ( HCl ). To prevent HCl -induced side reactions (such as ether cleavage or nitrile hydrolysis), an amine base like triethylamine ( Et3​N ) is required. This results in the formation of triethylamine hydrochloride ( Et3​N⋅HCl ), a voluminous, hygroscopic solid. The resulting thick slurry physically traps the moisture-sensitive phosphorodichloridite product. Attempts to wash the salt with solvents inevitably introduce trace moisture, leading to the hydrolysis of the delicate P-Cl bonds and drastically reducing both yield and reagent purity.

The Silyl Ether Solution: By pre-protecting the alcohol as 3-trimethylsilyloxypropanenitrile , the reaction pathway fundamentally shifts from base-mediated alcoholysis to a silyl-dealkylation (or silyl-phosphorus exchange) mechanism[3]. When the TMS ether reacts with PCl3​ , the thermodynamic driving force is the formation of the exceptionally strong silicon-chlorine ( Si-Cl ) bond. The byproduct is trimethylsilyl chloride ( TMSCl ), a highly volatile liquid (b.p. 57 °C).

Key Advantages:

  • Salt-Free Homogeneous Reaction: No solid amine hydrochlorides are formed, completely eliminating the need for tedious inert-atmosphere filtrations[2].

  • Strictly Neutral Conditions: The absence of HCl and amine bases prevents the degradation of the moisture-sensitive phosphorus(III) center.

  • Facile Purification: The TMSCl byproduct is simply removed via vacuum evaporation, leaving behind highly pure 2-cyanoethyl phosphorodichloridite ready for immediate downstream use[3].

Quantitative Process Comparison

The operational superiority of the silyl ether method over the free alcohol method is summarized in the data below.

Table 1: Comparison of Phosphitylation Methods for 2-Cyanoethyl Protection

ParameterFree Alcohol Method (3-Hydroxypropionitrile)Silyl Ether Method (3-Trimethylsilyloxypropanenitrile)
Reagents PCl3​ , Et3​N , 3-Hydroxypropionitrile PCl3​ , 3-Trimethylsilyloxypropanenitrile
Reaction Byproduct Triethylamine hydrochloride ( Et3​N⋅HCl )Trimethylsilyl chloride ( TMSCl )
Byproduct State Bulky, hygroscopic solidVolatile liquid (b.p. 57 °C)
Purification Required Tedious inert filtration; product trappingSimple vacuum evaporation
Typical Yield 30 – 45%85 – 95%
Product Purity Prone to hydrolysis and amine contaminationHigh; salt-free

Reaction Pathway Visualization

Workflow A 3-Hydroxypropionitrile (Free Alcohol) B 3-Trimethylsilyloxy- propanenitrile A->B HMDS, cat. TsOH (Silylation) C 2-Cyanoethyl Phosphorodichloridite B->C PCl3 (Silyl-Dealkylation) D Phosphoramidite Reagent C->D Diisopropylamine (Amination)

Workflow for synthesizing 2-cyanoethyl phosphoramidite reagents via a silyl ether intermediate.

Detailed Experimental Protocols

The following protocols outline the self-validating system for generating the universal phosphitylating reagent used in oligonucleotide synthesis. All glassware must be oven-dried, and reactions must be conducted under an inert argon atmosphere.

Protocol 1: Synthesis of 3-Trimethylsilyloxypropanenitrile

Note: This protocol utilizes Hexamethyldisilazane (HMDS) to avoid the use of TMSCl / Et3​N in the first step, ensuring a completely solvent-free and salt-free silylation.

  • Preparation: Charge a dry, argon-purged 2 L round-bottom flask with 3-hydroxypropionitrile (710 g, 10.0 mol) and a catalytic amount of p-toluenesulfonic acid ( TsOH , 1.0 g)[2].

  • Heating: Heat the stirring mixture to 100 °C using an oil bath.

  • Silylation: Add HMDS (828 g, 5.13 mol) dropwise over 30 to 45 minutes. Ammonia gas will evolve vigorously (ensure the system is vented through an acid scrubber).

  • Completion: Maintain the reaction at 100 °C for 2 hours until gas evolution completely ceases.

  • Isolation: Distill the crude mixture directly under reduced pressure. Collect the primary fraction boiling at 84–87 °C (20 mmHg).

  • Yield: Pure 3-trimethylsilyloxypropanenitrile is obtained as a colorless liquid (~1288 g, >85% yield)[2].

Protocol 2: Synthesis of 2-Cyanoethyl Phosphorodichloridite

Note: This is the critical silyl-phosphorus exchange step. The thermodynamic sink of Si-Cl bond formation drives the reaction to completion without base.

  • Preparation: In a dry, argon-purged reactor equipped with a magnetic stirrer and dropping funnel, add phosphorus trichloride ( PCl3​ , 1624 g, 11.8 mol)[2]. Cool the reactor to 0 °C using an ice bath.

  • Exchange Reaction: Add the 3-trimethylsilyloxypropanenitrile (from Protocol 1) dropwise over 1 hour with vigorous stirring[3].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours to ensure quantitative silyl-dealkylation[2].

  • Evaporation: Remove the excess PCl3​ and the volatile TMSCl byproduct by evaporation under reduced pressure, keeping the bath temperature strictly below 45 °C to prevent thermal degradation of the product[2].

  • Co-evaporation: Co-evaporate the resulting residue twice with anhydrous hexanes (2 x 2 L) to strip away any residual trace of TMSCl .

  • Yield: Crude 2-cyanoethyl phosphorodichloridite is obtained as a colorless to pale-yellow liquid (~1505 g), which is sufficiently pure for immediate use in Protocol 3[2].

Protocol 3: Synthesis of 2-Cyanoethyl N,N -diisopropylchlorophosphoramidite

Note: This reagent is the universal building block used to convert nucleosides into their corresponding phosphoramidite monomers.

  • Preparation: Dissolve the crude 2-cyanoethyl phosphorodichloridite (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) and cool to -78 °C under argon.

  • Amination: Prepare a solution of anhydrous diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in DCM. Add this solution dropwise to the vigorously stirring phosphorodichloridite over 2 hours.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Filtration: Rapidly filter the mixture through a pad of oven-dried Celite under a blanket of argon to remove the precipitated triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil via short-path vacuum distillation (or use directly if purity >95% by 31P NMR) to yield the final phosphitylating reagent.

References

  • Process for manufacturing purified phosphorodiamidite - Google Patents (WO2003087130A2). 2

  • Synthesis of deoxyribonucleoside-3' (t-butyl) O-(2-cyanoethyl) phosphorothioites - Nucleic Acids Research, Oxford Academic. 3

  • Protecting group - Wikipedia. 1

Sources

Method

step-by-step TMS deprotection of 3-trimethylsilyloxypropanenitrile

Application Note: Chemoselective TMS Deprotection of 3-Trimethylsilyloxypropanenitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective TMS Deprotection of 3-Trimethylsilyloxypropanenitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the transient masking of primary alcohols. The trimethylsilyl (TMS) ether is a highly versatile protecting group for this purpose. However, the downstream deprotection of 3-trimethylsilyloxypropanenitrile to yield 3-hydroxypropanenitrile (ethylene cyanohydrin) presents a specific chemoselective challenge: the removal of the robust silyl ether must be achieved without hydrolyzing or degrading the sensitive terminal nitrile (-CN) group.

As a Senior Application Scientist, I have structured this guide to provide two orthogonal, field-proven methodologies for this transformation. Rather than merely listing steps, this note details the thermodynamic causality behind the reagent choices and establishes a self-validating analytical framework to ensure process trustworthiness.

Mechanistic Rationale & Strategy

The structural integrity of 3-trimethylsilyloxypropanenitrile relies on avoiding harsh aqueous bases (e.g., NaOH, KOH) or strong, high-temperature acids, both of which will rapidly hydrolyze the nitrile into an amide or carboxylic acid. To achieve absolute chemoselectivity, we exploit specific atomic affinities:

  • Strategy A: The Thermodynamic Sink (Fluoride-Mediated) Tetrabutylammonium fluoride (TBAF) is the gold standard for silyl ether cleavage[1]. The reaction is driven by the profound thermodynamic disparity between silicon-oxygen and silicon-fluorine bonds. The Si-F bond energy is exceptionally high (approximately 160 kcal/mol), whereas the Si-O bond is significantly weaker (approximately 111 kcal/mol)[2]. Fluoride selectively attacks the silicon center, forming a pentacoordinate intermediate that collapses to release the alkoxide. Because this process is highly specific to silicon, the nitrile group remains entirely unperturbed.

  • Strategy B: Protic Equilibrium (Acidic Methanolysis) TMS groups are uniquely labile under mild acidic conditions[1]. By utilizing a dilute acid (e.g., 0.1 M HCl) in a protic solvent like methanol, the silyl ether oxygen is protonated. Methanol subsequently acts as a nucleophile, attacking the silicon atom to release the free alcohol and volatile methoxytrimethylsilane (TMS-OMe). Operating at room temperature with strictly controlled pH prevents the acid-catalyzed hydration of the nitrile[1].

Quantitative Method Comparison

To assist in route selection for either discovery-scale synthesis or process scale-up, the parameters of both methodologies are summarized below:

ParameterMethod A: Fluoride-MediatedMethod B: Acidic Methanolysis
Primary Reagent TBAF (1.1–1.5 equiv) in THF[3]0.1–0.5 M HCl (catalytic) in MeOH[1]
Temperature Profile 0 °C initially, warm to 25 °C25 °C (Room Temperature)
Reaction Time 30–60 minutes1–3 hours
Thermodynamic Driver Si-F bond formation (~160 kcal/mol)[2]Mass action (excess MeOH nucleophile)
Primary Byproduct Tetrabutylammonium salts, TMS-FMethoxytrimethylsilane (TMS-OMe)
Chemoselectivity Absolute for silyl ethersHigh (pH must be carefully monitored)
Scalability & Cost Moderate cost; best for discoveryLow cost; ideal for process scale

Process Workflow Visualization

The following diagram illustrates the parallel pathways for both deprotection strategies, highlighting the critical intermediates and quenching mechanisms.

DeprotectionWorkflow cluster_TBAF Method A: Fluoride-Mediated (TBAF) cluster_Acid Method B: Acidic Methanolysis SM 3-Trimethylsilyloxypropanenitrile (TMS-O-CH₂-CH₂-CN) TBAF_Step1 Add 1.0 M TBAF in THF (0 °C to RT, 1 h) SM->TBAF_Step1 Acid_Step1 Add 0.1 M HCl in MeOH (RT, 1-3 h) SM->Acid_Step1 TBAF_Step2 Si-F Bond Formation (~160 kcal/mol) TBAF_Step1->TBAF_Step2 TBAF_Step3 Quench: Sat. NH₄Cl Extract: EtOAc TBAF_Step2->TBAF_Step3 Product 3-Hydroxypropanenitrile (HO-CH₂-CH₂-CN) TBAF_Step3->Product Acid_Step2 Protonation & Methanolysis (Releases TMS-OMe) Acid_Step1->Acid_Step2 Acid_Step3 Quench: Solid NaHCO₃ Extract: EtOAc Acid_Step2->Acid_Step3 Acid_Step3->Product

Workflow for the chemoselective TMS deprotection of 3-trimethylsilyloxypropanenitrile.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. Do not proceed to subsequent steps without confirming the analytical milestones detailed in the "In-Process Validation" sections.

Method A: TBAF-Mediated Deprotection

Recommended for milligram to gram-scale discovery chemistry where rapid, absolute chemoselectivity is required.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-trimethylsilyloxypropanenitrile (1.0 equiv) in anhydrous THF to achieve a 0.1–0.2 M concentration[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equiv)[3].

    • Causality Check: Cooling mitigates the exothermic nature of the Si-F bond formation, preventing localized heating that could trigger unwanted nitrile polymerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 30–60 minutes[1].

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes). The starting material (high Rf​ ) will disappear. The product, 3-hydroxypropanenitrile, is highly polar due to the exposed hydrogen-bond donating hydroxyl group and will appear as a low Rf​ spot. Since it lacks a UV chromophore, visualize using a KMnO₄ stain.

  • Termination: Quench the reaction by adding a saturated aqueous solution of NH₄Cl[3].

    • Causality Check: TBAF is inherently basic. If quenched with water alone, the resulting hydroxide could hydrolyze the nitrile. NH₄Cl acts as a mild buffer to safely neutralize the mixture.

  • Isolation: Dilute with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient EtOAc in hexanes) to remove residual tetrabutylammonium salts[3].

Method B: Mild Acidic Methanolysis

Recommended for larger process-scale synthesis where reagent cost and atom economy are prioritized.

  • Preparation: Dissolve 3-trimethylsilyloxypropanenitrile (1.0 equiv) in methanol to achieve a 0.1–0.2 M concentration.

  • Activation: Add 0.1 M aqueous HCl (or 0.05–0.5 M HCl in MeOH) to the solution at room temperature[1].

  • Propagation: Stir the mixture at room temperature for 1–3 hours.

    • Causality Check: The protic solvent acts as a nucleophile, driving the equilibrium toward the formation of the alcohol and volatile TMS-OMe[1].

  • In-Process Validation (TLC): Monitor the disappearance of the starting material via TLC (KMnO₄ stain) as described in Method A.

  • Termination: Once complete, neutralize the reaction immediately by adding solid NaHCO₃ until CO₂ evolution ceases and the pH is approximately 7[1].

    • Causality Check: Neutralization is critical before concentration; concentrating an acidic solution will artificially increase the acid molarity, risking nitrile hydrolysis.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol and the volatile TMS-OMe byproduct. Partition the resulting residue between EtOAc and water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate to yield the product.

Final Analytical Confirmation (NMR)

To confirm absolute deprotection, analyze the purified product via ¹H NMR (CDCl₃). The successful cleavage of the TMS group is definitively proven by the complete disappearance of the sharp 9-proton singlet at ~0.1 ppm . The appearance of a broad, D₂O-exchangeable singlet in the 2.0–3.0 ppm range confirms the liberated hydroxyl group.

References

  • [1] Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride (Practical protocols). URL: [Link]

  • [2] MDPI - Applied Sciences. Influences of Doping and Crystal Orientation on Surface Roughening upon Alcohol Grafting onto Silicon Hydride. URL: [Link]

Sources

Application

Application Note: The Role of 3-Trimethylsilyloxypropanenitrile in Advanced Oligonucleotide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Nucleic Acid Chemistry & Therapeutic Oligonucleotide Manufacturing Executive Summary & Chemical Rationale In the rapidl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Nucleic Acid Chemistry & Therapeutic Oligonucleotide Manufacturing

Executive Summary & Chemical Rationale

In the rapidly evolving landscape of therapeutic oligonucleotides (AAS, siRNA, and aptamers), the purity and stability of synthetic building blocks dictate the overall yield and safety profile of the final active pharmaceutical ingredient (API). 3-Trimethylsilyloxypropanenitrile (also known as 2-cyanoethyl trimethylsilyl ether) has emerged as a critical, highly specialized reagent that solves fundamental thermodynamic and purification bottlenecks in two distinct phases of oligonucleotide synthesis:

  • The synthesis of phosphitylating agents (specifically 2-cyanoethyl phosphorodichloridite) used to generate nucleoside phosphoramidites[1].

  • The synthesis of 2'-O-modified RNA building blocks (specifically 2'-O-cyanoethyluridine), which are essential for nuclease-resistant RNA therapeutics[2].

By replacing unprotected 2-cyanoethanol with its trimethylsilyl (TMS) ether derivative, chemists can bypass the generation of corrosive byproducts and avoid water-generating side reactions. This application note details the mechanistic causality, validated protocols, and quantitative advantages of integrating 3-trimethylsilyloxypropanenitrile into your synthesis pipeline.

Mechanistic Causality: Why the TMS Ether?

The "Salt-Free" Advantage in Phosphoramidite Precursor Synthesis

The traditional synthesis of 2-cyanoethyl phosphorodichloridite involves reacting 2-cyanoethanol directly with phosphorus trichloride (PCl₃). This reaction generates hydrogen chloride (HCl) gas, which necessitates the addition of an amine base (like triethylamine) to neutralize the acid. The resulting amine hydrochloride salts are notoriously difficult to filter completely. Trace salts carried over into the final phosphoramidite building blocks cause premature degradation and lower coupling efficiencies during solid-phase synthesis.

The TMS Solution: When 3-trimethylsilyloxypropanenitrile is reacted with PCl₃, the leaving group is not a proton, but the TMS group. This forms chlorotrimethylsilane (TMS-Cl) as the sole byproduct. TMS-Cl is a highly volatile liquid (bp ~57 °C) that is easily removed in vacuo alongside excess PCl₃. This completely eliminates the need for amine bases, yielding a salt-free, highly stable phosphitylating agent[1].

PhosphoramiditeWorkflow PCl3 Phosphorus Trichloride Intermediate 2-Cyanoethyl Phosphorodichloridite PCl3->Intermediate 0°C, 1h TMS_Ether 3-Trimethylsilyloxy- propanenitrile TMS_Ether->Intermediate Byproduct TMS-Cl (Volatile) TMS_Ether->Byproduct Evaporated Phosphoramidite Nucleoside Phosphoramidite Intermediate->Phosphoramidite + Diisopropylamine Nucleoside 5'-Protected Nucleoside Nucleoside->Phosphoramidite

Workflow of phosphoramidite synthesis utilizing 3-trimethylsilyloxypropanenitrile.

The "Anhydrous Nucleophile" Advantage in RNA Modification

For the synthesis of 2'-O-cyanoethylated oligoribonucleotides, 2,2'-anhydrouridine must undergo a ring-opening reaction. Using raw 2-cyanoethanol requires harsh basic conditions that can degrade the pyrimidine ring or cause unwanted hydrolysis.

The TMS Solution: 3-Trimethylsilyloxypropanenitrile acts as a protected, anhydrous nucleophile. In the presence of a Lewis acid (BF₃·Et₂O), the anhydro bridge of the uridine is electrophilically activated. The TMS ether attacks the 2'-carbon cleanly, allowing the ring-opening to proceed under strictly anhydrous conditions in dimethylacetamide (DMAc), yielding the desired 2'-O-cyanoethyluridine intermediate with high regioselectivity[2].

RNAModification Anhydro 2,2'-Anhydrouridine Transition Activated Anhydro-Ring Anhydro->Transition TMSEther 3-Trimethylsilyloxy- propanenitrile Product 2'-O-Cyanoethyluridine TMSEther->Product LewisAcid BF3·Et2O (Lewis Acid) LewisAcid->Transition Coordination Transition->Product Nucleophilic Attack RNA 2'-O-Cyanoethyl RNA Product->RNA Solid-Phase Synthesis

Mechanism of 2'-O-cyanoethyluridine synthesis via Lewis acid-catalyzed ring opening.

Quantitative Data Summaries

To justify the transition to TMS-mediated synthesis, the following tables summarize the empirical advantages observed in scale-up manufacturing.

Table 1: Comparative Efficiency of Phosphitylating Agent Precursors
ParameterDirect Alcohol Method (2-Cyanoethanol)TMS Ether Method (3-Trimethylsilyloxypropanenitrile)
Primary Byproduct HCl gas (requires amine base)TMS-Cl (volatile, bp 57 °C)
Workup Requirement Tedious filtration of amine saltsSimple vacuum evaporation
Risk of Polymerization High (acid-catalyzed degradation)Negligible (neutral conditions)
Downstream PA Stability Variable (trace salts degrade PA)Highly stable (salt-free intermediate)
Table 2: Yield and Analytical Metrics for Key Intermediates
Compound SynthesizedPrecursor UsedReaction TimeTypical YieldValidation Metric (NMR / bp)
3-Trimethylsilyloxypropanenitrile 2-Cyanoethanol + TMS-Cl3.5 h62%bp 120-138°C/25-27 mmHg; ¹H NMR: δ 0.33 (s, 9H)
2-Cyanoethyl Phosphorodichloridite TMS Ether + PCl₃2.0 h>85%Clear liquid post-vacuum distillation
2'-O-Cyanoethyluridine TMS Ether + 2,2'-anhydrouridine~4.0 h>75%Mass Spec: +53 Da shift relative to Uridine

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for critical steps is embedded within the methodology to ensure reproducibility.

Protocol A: Preparation of 3-Trimethylsilyloxypropanenitrile

Purpose: To synthesize the TMS-protected cyanoethanol precursor[1].

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, prepare an ice-cooled solution of 2-cyanoethanol (100 mL, 1.45 mol) in anhydrous diethyl ether (400 mL).

  • Reagent Addition: Prepare a mixture of chlorotrimethylsilane (288 mL, 1.74 mol) and triethylamine (243 mL, 1.74 mol) in dry diethyl ether (100 mL). Add this mixture dropwise to the 2-cyanoethanol solution over 30 minutes.

    • Causality: Triethylamine acts as an acid scavenger. Diethyl ether is chosen as the solvent because triethylamine hydrochloride is highly insoluble in it, driving the reaction forward via precipitation.

  • Reaction: Stir the suspension vigorously for 3 hours at room temperature.

  • Workup & Purification: Filter the mixture through a Celite pad to remove the precipitated amine salts. Concentrate the filtrate under reduced pressure.

  • Validation (QC): Purify the residue via vacuum distillation. The product elutes at 120-138 °C (at 25-27 mmHg). Confirm purity via ¹H NMR (CDCl₃): Look for a sharp singlet at δ 0.33 (9H, SiCH₃), and triplets at 2.40 (2H, CH₂CN) and 3.65 (2H, OCH₂)[1].

Protocol B: Salt-Free Synthesis of 2-Cyanoethyl Phosphorodichloridite

Purpose: To generate the phosphitylating agent without corrosive HCl byproducts[1].

  • Setup: Cool pure phosphorus trichloride (241 g, 1.76 mol) to 0 °C in a dry, argon-purged flask.

  • Addition: Add 3-trimethylsilyloxypropanenitrile (84.3 g, 0.585 mol) dropwise over a period of 1 hour.

    • Causality: PCl₃ is used in a strict 3:1 molar excess to statistically prevent the formation of bis(2-cyanoethyl) phosphite side products. The slow addition at 0 °C controls the exothermic substitution.

  • Reaction: Stir the resulting mixture for an additional 1 hour at 0 °C.

  • Workup: Remove the excess PCl₃ and the volatile TMS-Cl byproduct in vacuo.

    • Causality: Because no amine base was used, there are no salts to filter. The vacuum evaporation yields the pure dichloridite intermediate directly, preventing moisture exposure that typically occurs during filtration.

Protocol C: Synthesis of 2'-O-Cyanoethyluridine via Ring-Opening

Purpose: To synthesize a 2'-O-modified RNA building block[2].

  • Setup: Dissolve 2,2'-anhydrouridine (1.0 eq) in anhydrous dimethylacetamide (DMAc) under an inert atmosphere.

  • Activation: Add 3-trimethylsilyloxypropanenitrile (3.0 eq) to the solution, followed by the dropwise addition of Boron trifluoride etherate (BF₃·Et₂O) (1.5 eq).

    • Causality: BF₃·Et₂O acts as a Lewis acid, coordinating to the pyrimidine carbonyl and increasing the electrophilicity of the 2'-carbon. The TMS ether serves as a bulky, non-protic nucleophile, preventing unwanted hydrolysis of the anhydro ring.

  • Reaction: Heat the mixture gently (typically 60-80 °C depending on scale) and monitor via TLC until the anhydrouridine is completely consumed.

  • Workup: Quench the reaction with a mild aqueous bicarbonate buffer to neutralize the Lewis acid and cleave any residual silyl groups. Extract with ethyl acetate.

  • Validation (QC): Purify via silica gel chromatography. Validate the structure via LC-MS, ensuring the disappearance of the anhydrouridine mass and the appearance of the 2'-O-cyanoethyluridine mass.

References

  • Source: ResearchGate (Advanced 5′-silyl-2′-orthoester approach to RNA oligonucleotide synthesis)
  • Synthesis of deoxyribonucleoside-3' (t-butyl) O-(2-cyanoethyl)

Sources

Method

synthesis of N-sulfamyl-propionamidine derivatives using 3-trimethylsilyloxypropanenitrile

Application Note: Advanced Synthesis of N-Sulfamyl-Propionamidine Derivatives Using 3-Trimethylsilyloxypropanenitrile Introduction & Strategic Rationale The synthesis of N-sulfamyl-propionamidine derivatives represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of N-Sulfamyl-Propionamidine Derivatives Using 3-Trimethylsilyloxypropanenitrile

Introduction & Strategic Rationale

The synthesis of N-sulfamyl-propionamidine derivatives represents a critical juncture in the commercial manufacturing of H2-receptor antagonists, most notably the anti-ulcer agent Famotidine ()[1]. Traditional synthetic routes utilizing standard halonitriles frequently suffer from moisture-induced side reactions. Specifically, trace water triggers the irreversible hydrolysis of the highly reactive intermediate into an unreactive amide, severely depressing overall yields[2].

To circumvent this, this protocol leverages 3-trimethylsilyloxypropanenitrile (CAS: 42202-44-8) ()[3]. As a Senior Application Scientist, I emphasize that this reagent is not merely a structural precursor; it acts as an internal, self-activating desiccant that fundamentally alters the reaction environment.

Mechanistic Causality: The Role of the TMS Group

The reaction relies on an oxonium hydrochloride complex (typically 1,4-dioxane hydrochloride) to protonate the nitrile, forming a Pinner-type imidate intermediate[4].

Causality of Moisture Scavenging: When exposed to the acidic medium, the trimethylsilyl (TMS) ether on the propionitrile derivative is cleaved, yielding the corresponding 3-hydroxypropionamidine derivative and trimethylchlorosilane (TMSCl)[2]. The in situ generated TMSCl is a potent water scavenger. It aggressively reacts with any adventitious moisture in the closed system to form hexamethyldisiloxane, releasing additional hydrogen chloride[2]. This self-drying mechanism completely suppresses amide formation, ensuring high fidelity in the subsequent nucleophilic attack by sulfamide.

Experimental Design: The Closed System

Why a closed system? The reaction must be conducted in a sealed pressure reactor maintained between 0.5 and 4.0 kg/cm ²[4]. This pressure confines the HCl gas within the 1,4-dioxane solvent, maintaining the critical stoichiometric concentration required to drive the equilibrium. An open system would allow HCl to off-gas, stalling the activation of the nitrile and leaving unreacted sulfamide[4].

Materials and Reagents

  • 3-Trimethylsilyloxypropanenitrile (Nitrile precursor, moisture scavenger precursor)

  • Sulfamide (Nucleophile)

  • 1,4-Dioxane hydrochloride (33% w/w, Oxonium HCl donor)

  • Dichloromethane (Precipitation and washing solvent)

  • Sodium hydroxide (For the off-gas scrubber system)

Self-Validating Protocol: Synthesis of N-Sulfamyl-3-hydroxypropionamidine

This step-by-step methodology incorporates real-time validation checkpoints to ensure system integrity and reaction success.

  • Step 1: Reactor Preparation Purge a glass-lined pressure reactor (rated for >10 kg/cm ²) with dry nitrogen for 15 minutes. Validation Checkpoint: The internal humidity sensor must read <5% RH before proceeding.

  • Step 2: Reagent Charging Suspend sulfamide (1.0 eq) in 33% w/w 1,4-dioxane hydrochloride (providing ~2.0 eq of HCl)[5]. Begin agitation at 250 RPM. Slowly add 3-trimethylsilyloxypropanenitrile (6.0 eq) over 10 minutes[5].

  • Step 3: Pressurization & Heating Seal the reactor. Heat the mixture to a target range of 45°C – 50°C[4]. As the temperature rises, the internal pressure will naturally increase due to HCl vapor pressure. Validation Checkpoint: The pressure gauge must stabilize between 2.0 and 3.0 kg/cm ²[4]. If the pressure drops below 0.5 kg/cm ², abort the run; a leak has occurred, and the loss of HCl will result in reaction failure.

  • Step 4: Reaction Maturation Maintain the temperature and pressure for 12 to 16 hours[5]. During this phase, the generation of TMSCl will keep the system strictly anhydrous[2].

  • Step 5: Degassing Cool the reactor to 15°C. Carefully vent the excess hydrogen chloride gas through a concentrated NaOH scrubber system[4].

  • Step 6: Isolation Distill off approximately 30% of the 1,4-dioxane under reduced pressure[4]. Cool the concentrated mixture to 5°C and dilute with dichloromethane[4]. Validation Checkpoint: A white to off-white crystalline precipitate of the N-sulfamyl-propionamidine hydrochloride salt should form immediately upon the addition of dichloromethane.

  • Step 7: Filtration Filter the precipitate, wash thoroughly with cold dichloromethane, and dry under vacuum at 40°C.

Quantitative Data & Process Optimization

The following table summarizes the critical process parameters and their causal impact on the reaction yield, derived from optimization studies ()[5].

ParameterSub-optimal ConditionOptimal ConditionImpact on Yield / Causality
Molar Ratio (Nitrile : Sulfamide) < 2.56.0 Excess nitrile drives the equilibrium forward. Unreacted nitrile is easily recovered via distillation[5].
Molar Ratio (Acid : Sulfamide) 4.0 - 6.02.0 Excessive acid degrades the sulfamide and lowers yield. 2.0 eq provides ideal protonation[5].
Reaction Temperature 5°C - 25°C40°C - 60°C Low temps stall the reaction (e.g., 6.1g yield at 5°C vs 19g yield at 55°C)[5].
Reaction Time < 8 hours8 - 16 hours Ensures complete conversion without side-product formation[5].

Troubleshooting

  • Issue: High Viscosity / Stirring Failure Cause: The use of strong hydrogen halide acids can sometimes form highly soluble addition salts that dramatically increase the viscosity of the reaction medium, hindering mass transfer and leaving sulfamide unreacted[5]. Solution: If viscosity spikes, verify the 1,4-dioxane concentration. Alternatively, substituting a portion of the HCl with methanesulfonic acid can alter the solubility profile of the intermediate salt, maintaining a fluid suspension ()[5],[1].

  • Issue: Detection of Amide Impurities Cause: Moisture ingress overcoming the TMSCl scavenging capacity. Solution: Ensure the 3-trimethylsilyloxypropanenitrile is not degraded (desilylated) prior to use. Verify reactor seals and nitrogen purge efficiency.

Mechanistic Workflow Diagram

G N1 3-Trimethylsilyloxypropanenitrile + Sulfamide N3 Closed System Reactor (40-60°C, 0.5-4.0 kg/cm²) N1->N3 N2 1,4-Dioxane Hydrochloride (Oxonium HCl) N2->N3 N4 In situ TMSCl Generation N3->N4 HCl cleavage of TMS N6 Pinner-type Addition (Imidate Intermediate) N3->N6 Activation of Nitrile N5 Moisture Scavenging (Prevents Amide Formation) N4->N5 Reacts with H2O N5->N6 Ensures Anhydrous Environment N7 N-Sulfamyl-propionamidine Derivative N6->N7 Sulfamide Nucleophilic Attack

Mechanistic workflow of N-sulfamyl-propionamidine synthesis with in situ moisture scavenging.

References

  • European Patent Office.EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives. Source: Google Patents.
  • United States Patent and Trademark Office.US5068405A - Famotidine intermediates and their preparation. Source: Google Patents.

Sources

Application

Application Note: Incorporating 3-Trimethylsilyloxypropanenitrile into Solid-Phase Oligonucleotide Synthesis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary The synthesis of highly pure oligonucleotides—critical for therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The synthesis of highly pure oligonucleotides—critical for therapeutics (e.g., siRNA, ASOs), diagnostics, and genomic research—relies almost exclusively on the phosphoramidite method. At the heart of this chemistry is the protection of the internucleotide phosphate linkage. 3-Trimethylsilyloxypropanenitrile (TMS-OPN) serves as a highly efficient, advanced precursor for installing the industry-standard 2-cyanoethyl protecting group.

This application note details the mechanistic rationale, synthetic pathways, and validated protocols for converting TMS-OPN into the universal phosphitylating agent (2-cyanoethyl N,N-diisopropylchlorophosphoramidite), followed by its integration into Solid-Phase Oligonucleotide Synthesis (SPOS).

Mechanistic Rationale: The Advantage of TMS-Protection

Why use TMS-OPN over unprotected 3-hydroxypropionitrile?

Historically, 2-cyanoethyl phosphorodichloridite was synthesized by reacting unprotected 3-hydroxypropionitrile with phosphorus trichloride (PCl₃)[1]. However, this direct alcoholysis generates hydrogen chloride (HCl) as a byproduct. The acidic environment promotes side reactions, reduces the nucleophilicity of the intermediates, and leads to complex mixtures that are difficult to purify.

By utilizing the trimethylsilyl (TMS) protected derivative—3-trimethylsilyloxypropanenitrile —the reaction pathway shifts to a clean, mutual exchange of the alkoxy and chlorine ligands[2].

  • Causality & Efficiency: The reaction between TMS-OPN and PCl₃ proceeds via an exchange mechanism where the byproduct is trimethylsilyl chloride (TMS-Cl)[2]. Because TMS-Cl is highly volatile (boiling point ~57°C), it is easily removed from the reaction matrix in vacuo. This drives the equilibrium forward and prevents acid-catalyzed degradation, resulting in a significantly higher yield and purity of the resulting phosphorodichloridite[2][3].

  • The 2-Cyanoethyl Advantage: Once incorporated into the oligonucleotide backbone, the 2-cyanoethyl group remains entirely stable throughout the iterative SPOS cycles. During the final deprotection step, the electron-withdrawing cyano group highly acidifies the adjacent β -protons. Treatment with aqueous ammonia triggers a rapid β -elimination, releasing volatile acrylonitrile and yielding the native phosphodiester backbone.

Visualizing the Synthetic Pathway

SynthesisPathway TMS_OPN 3-Trimethylsilyloxypropanenitrile (TMS-OPN) Dichloridite 2-Cyanoethyl phosphorodichloridite TMS_OPN->Dichloridite + PCl3 (- TMS-Cl) PCl3 Phosphorus Trichloride (PCl3) PCl3->Dichloridite PhosphoramiditeReagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Dichloridite->PhosphoramiditeReagent + Amine (- HCl) Amine N,N-Diisopropylamine Amine->PhosphoramiditeReagent Monomer Nucleoside Phosphoramidite Monomer PhosphoramiditeReagent->Monomer + Nucleoside (DIPEA, 1-MeIm) Nucleoside 5'-O-DMT-Nucleoside Nucleoside->Monomer

Caption: Chemical synthesis pathway from TMS-OPN to the final Nucleoside Phosphoramidite Monomer.

Experimental Protocols

Note: All organophosphorus intermediates are highly sensitive to moisture. All glassware must be oven-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere using anhydrous solvents.

Protocol A: Synthesis of 2-Cyanoethyl Phosphorodichloridite

Objective: Convert TMS-OPN to the dichloridite intermediate via ligand exchange.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Reaction: Add anhydrous PCl₃ (1.5 equivalents) to the flask and cool to 0°C using an ice bath.

  • Addition: Add 3-trimethylsilyloxypropanenitrile (1.0 equivalent) dropwise over 1 hour to maintain temperature control[3].

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Purification (Self-Validation): Remove the excess PCl₃ and the TMS-Cl byproduct under reduced pressure. Purify the residue via vacuum distillation. The product elutes at 68–72°C at 0.2 mmHg[3].

  • QC Check: Confirm product identity via ³¹P NMR (expected shift: ~179 ppm).

Protocol B: Synthesis of 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite

Objective: Synthesize the universal phosphitylating agent.

  • Setup: Dissolve the purified 2-cyanoethyl phosphorodichloridite (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).

  • Addition: Slowly add a solution of N,N-diisopropylamine (2.0 eq; 1 eq acts as the nucleophile, 1 eq acts as the HCl scavenger) in anhydrous ether dropwise.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Filtration: Rapidly filter the precipitated diisopropylamine hydrochloride salts under an inert atmosphere.

  • Purification: Concentrate the filtrate and purify via fractional vacuum distillation (bp 103-105°C at 0.08 mmHg)[4].

  • QC Check: ³¹P NMR should show a single peak at ~150 ppm. Store immediately at -20°C[5].

Protocol C: Phosphitylation of 5'-O-DMT-Nucleosides

Objective: Generate the SPOS-ready monomer.

  • Activation: To a solution of 5'-O-DMT-nucleoside (1.0 eq) in anhydrous DCM, add N,N-diisopropylethylamine (DIPEA) (5.0 eq) and 1-methylimidazole (0.1 eq)[6]. Causality: 1-methylimidazole acts as a nucleophilic catalyst, forming a highly reactive intermediate with the chlorophosphoramidite to accelerate 3'-OH attack.

  • Coupling: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise[6].

  • Quenching: Stir for 1 hour at room temperature. Monitor via TLC. Once complete, quench with anhydrous methanol (1 mL) and stir for 5 minutes[6].

  • Isolation: Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (eluting with a gradient of EtOAc/Hexanes containing 1% triethylamine to prevent premature detritylation).

Quantitative Data & Analytics

To ensure reproducibility and trustworthiness, the following table summarizes the expected physicochemical properties and analytical benchmarks for the synthesized intermediates:

CompoundCAS NumberExpected YieldBoiling Point / Physical State³¹P NMR Shift (CDCl₃)
2-Cyanoethyl phosphorodichloridite 76101-30-974 – 92%68–72°C (0.2 mmHg)~179 ppm
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 89992-70-170 – 85%103–105°C (0.08 mmHg)~150 ppm
Nucleoside Phosphoramidite Monomer N/A85 – 95%White foam / lyophilized solid~149 ppm (diastereomeric doublet)

(Data aggregated and supported by references[3][4][5][6]).

Integration into Solid-Phase Synthesis (SPOS)

Once the nucleoside phosphoramidite is synthesized, it is deployed in standard automated SPOS. The cycle relies heavily on the stability of the 2-cyanoethyl group during the acidic detritylation and oxidative steps.

SPOSCycle Start Solid Support (CPG) with 5'-DMT Nucleoside Step1 Step 1: Detritylation Trichloroacetic Acid in DCM Removes 5'-DMT Start->Step1 Step2 Step 2: Coupling Nucleoside Phosphoramidite + 1H-Tetrazole Activator Step1->Step2 Step3 Step 3: Capping Acetic Anhydride / NMI Blocks unreacted 5'-OH Step2->Step3 Step4 Step 4: Oxidation I2 / H2O / Pyridine Converts P(III) to P(V) Step3->Step4 End Oligonucleotide Elongation (Repeat Cycle) Step4->End End->Step1 Next Cycle

Caption: The 4-step Solid-Phase Oligonucleotide Synthesis (SPOS) elongation cycle.

References

  • [3] Chemsrc. "2-Cyanoethyl phosphorodichloridite | CAS#:76101-30-9". chemsrc.com. URL:

  • [4] USBio. "Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite CAS 89992-70-1". usbio.net. URL:

  • [1] Parang, K. et al. "Application of a Solid-Phase β-Triphosphitylating Reagent in the Synthesis of Nucleoside β-Triphosphates". acs.org. URL:

  • [5] Sigma-Aldrich. "2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 89992-70-1". sigmaaldrich.com. URL:

  • [6] PMC. "Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides". nih.gov. URL:

  • [2] Majewski, P. "New Approach to the Synthesis of Phosphorodichloridites, Phosphorochloridites, and Trialkyl Phosphites". tandfonline.com. URL:

  • [7] Claesen, C. A. A. et al. "Synthesis of oligoribonucleotides based on the facile cleavage of methyl phosphotriester intermediates". acs.org. URL:

Sources

Method

Application Note: Orthogonal Cleavage and Transformation Strategies for 3-Trimethylsilyloxypropanenitrile

Introduction 3-Trimethylsilyloxypropanenitrile (TMS-OCH₂CH₂CN) is a highly versatile bifunctional synthon. It serves as an excellent model substrate for evaluating orthogonal protecting group strategies, possessing both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Trimethylsilyloxypropanenitrile (TMS-OCH₂CH₂CN) is a highly versatile bifunctional synthon. It serves as an excellent model substrate for evaluating orthogonal protecting group strategies, possessing both a silyl ether (TMS) and a β-cyanoethyl group. In complex synthetic workflows—such as automated oligonucleotide assembly or polyfunctional natural product synthesis—the ability to selectively cleave or transform one moiety without perturbing the other is paramount.

This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols for three distinct, orthogonal pathways: selective desilylation, β-cyanoethyl elimination, and chemoselective nitrile reduction.

Mechanistic Causality & Reagent Selection

Pathway A: Selective Desilylation via Fluoride Nucleophiles

To isolate 3-hydroxypropanenitrile, the O–Si bond must be cleaved while leaving the base-sensitive cyanoethyl backbone intact. Tetrabutylammonium fluoride (TBAF) is the reagent of choice.

  • Causality: The cleavage is thermodynamically driven by the formation of the exceptionally strong Si–F bond (~582 kJ/mol). Fluoride attacks the sterically accessible silicon atom of the TMS group, forming a pentacoordinate intermediate. This intermediate rapidly collapses to expel the alkoxide, which is subsequently protonated. Because TBAF is mildly basic, the reaction must be buffered during workup to prevent premature β-elimination of the resulting 3-hydroxypropanenitrile.

Pathway B: β-Cyanoethyl Elimination via Amidine Bases

When the objective is to release trimethylsilanol (or hexamethyldisiloxane after condensation) and expel the cyanoethyl group, is utilized[1].

  • Causality: The cyano group is strongly electron-withdrawing, rendering the adjacent α-protons highly acidic. DBU, a non-nucleophilic amidine base, selectively abstracts an α-proton, initiating an E1cB (Elimination Unimolecular conjugate Base) retro-Michael reaction[2]. The electron pair cascades down the carbon backbone to expel the TMS-O⁻ leaving group, generating volatile acrylonitrile as a byproduct. This specific β-elimination mechanism is the cornerstone of phosphate deprotection in solid-phase oligonucleotide synthesis.

Pathway C: Chemoselective Nitrile Reduction via Electrophilic Hydrides

Converting the nitrile to a primary amine (yielding 3-(trimethylsilyloxy)propan-1-amine) without cleaving the acid-labile and base-labile TMS ether requires a neutral, electrophilic reducing agent. is optimal[3].

  • Causality: Unlike nucleophilic hydrides (e.g., LiAlH₄) which can trigger basic side reactions or require harsh aqueous workups that hydrolyze the TMS group, BH₃ acts electrophilically. It first coordinates to the nitrogen lone pair of the nitrile, activating the C≡N triple bond for subsequent hydride transfers. The resulting borazine intermediate is carefully hydrolyzed under mild, non-acidic conditions (e.g., using anhydrous methanol) to preserve the TMS ether.

Quantitative Data: Reagent Comparison

PathwayTarget TransformationPrimary ReagentConditionsPrimary ProductVolatile ByproductTypical YieldTime
A O–Si Bond CleavageTBAF (1.0 M)THF, 0 °C to rt3-HydroxypropanenitrileTMS-F88–92%1–2 h
B Retro-Michael EliminationDBU (1.2 eq)CH₃CN, rtTrimethylsilanol*Acrylonitrile>95%15 min
C C≡N Bond ReductionBH₃·THF (3.0 eq)THF, 60 °C3-(Trimethylsilyloxy)propan-1-amineH₂ (during quench)75–82%4 h

*Note: Trimethylsilanol rapidly dimerizes to hexamethyldisiloxane (HMDS) upon isolation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Desilylation (TMS Cleavage)
  • Preparation: Dissolve 3-trimethylsilyloxypropanenitrile (1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere at 0 °C.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.1 mmol) dropwise over 5 minutes.

  • Self-Validation (TLC Tracking): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the non-polar starting material (Rf ~0.7) and the appearance of a polar spot (Rf ~0.2, stains strongly with KMnO₄) indicates successful desilylation.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (5 mL). Mechanistic Rationale: NH₄Cl protonates the alkoxide and buffers the inherent basicity of TBAF, preventing unwanted β-elimination of the product. Extract with EtOAc (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: β-Cyanoethyl Elimination
  • Preparation: Dissolve 3-trimethylsilyloxypropanenitrile (1.0 mmol) in anhydrous acetonitrile (5.0 mL) at room temperature.

  • Reagent Addition: Add DBU (1.2 mmol) in a single portion.

  • Self-Validation (Byproduct Tracking): The reaction proceeds nearly instantaneously. Acrylonitrile is generated as a highly volatile, toxic byproduct. (Caution: Conduct strictly in a well-ventilated fume hood). TLC will show the complete, rapid consumption of the starting material.

  • Workup: Dilute the mixture with pentane (15 mL) and wash with ice-cold water (3 × 5 mL) to partition out the DBU and residual acrylonitrile.

  • Isolation: The organic layer contains the silanol/siloxane product. Concentrate carefully at >150 mbar to avoid evaporating the highly volatile siloxane.

Protocol C: Chemoselective Nitrile Reduction
  • Preparation: Dissolve 3-trimethylsilyloxypropanenitrile (1.0 mmol) in anhydrous THF (4.0 mL) under argon.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 3.0 mmol) at 0 °C.

  • Heating: Warm the mixture to 60 °C (reflux) for 4 hours.

  • Self-Validation (Gas Evolution): Upon completion, cool the flask to 0 °C and carefully add anhydrous methanol (3.0 mL) dropwise. The visible evolution of H₂ gas confirms the quenching of excess borane and the breakdown of the intermediate borazine. Crucial Rationale: Do not use aqueous HCl for quenching (a standard amine-borane workup), as this will quantitatively cleave the acid-labile TMS ether.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude 3-(trimethylsilyloxy)propan-1-amine can be purified via Kugelrohr distillation.

Pathway Visualization

G Substrate 3-Trimethylsilyloxypropanenitrile (TMS-OCH2CH2CN) TMS_Cleavage Pathway A: TMS Cleavage (O-Si Bond Breaking) Substrate->TMS_Cleavage TBAF, THF, rt CE_Cleavage Pathway B: Cyanoethyl Elimination (Retro-Michael) Substrate->CE_Cleavage DBU, CH3CN, rt Nitrile_Red Pathway C: Nitrile Reduction (C≡N Bond to CH2-NH2) Substrate->Nitrile_Red BH3·THF, Reflux Prod_A 3-Hydroxypropanenitrile + TMS-F TMS_Cleavage->Prod_A Prod_B Trimethylsilanol / HMDS + Acrylonitrile CE_Cleavage->Prod_B Prod_C 3-(Trimethylsilyloxy)propan-1-amine Nitrile_Red->Prod_C

Divergent orthogonal cleavage and reduction pathways for 3-trimethylsilyloxypropanenitrile.

References

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cleavable β-Cyanoethyl Isocyanide in the Ugi Tetrazole Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3-Trimethylsilyloxypropanenitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 3-trimethylsilyloxypropanenitrile ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 3-trimethylsilyloxypropanenitrile .

The transformation of 3-hydroxypropanenitrile (ethylene cyanohydrin) into its trimethylsilyl (TMS) ether is a critical protection step in organic synthesis, yielding a stable, volatile, and lipophilic intermediate[1][2]. However, the apparent simplicity of reacting an alcohol with trimethylsilyl chloride (TMSCl) often masks yield-limiting bottlenecks such as moisture-induced hydrolysis, incomplete conversion, and product degradation during purification.

This document provides a mechanistic framework, a self-validating standard operating procedure (SOP), and targeted troubleshooting FAQs to help you consistently achieve >90% isolated yields.

Mechanistic Rationale & Pathway

Silylation involves the nucleophilic attack of the hydroxyl oxygen of 3-hydroxypropanenitrile onto the electrophilic silicon atom of TMSCl[1]. This reaction generates one equivalent of hydrogen chloride (HCl). If not efficiently scavenged, HCl can catalyze the hydrolysis of the newly formed TMS ether or induce side reactions with the sensitive nitrile group[3].

The choice of base dictates the reaction's efficiency. While triethylamine (Et3N) acts merely as a general base, imidazole acts as a nucleophilic catalyst. Imidazole attacks TMSCl to form a highly reactive silyl imidazolium intermediate, which accelerates the silyl transfer to the alcohol while simultaneously precipitating out as an imidazolium hydrochloride salt[4].

SilylationMechanism Substrate 3-Hydroxypropanenitrile (Nucleophile) Intermediate Silyl Imidazolium Intermediate Substrate->Intermediate Attacks Si center Base Imidazole (Nucleophilic Catalyst) Base->Intermediate Forms reactive species Reagent TMSCl (Electrophile) Reagent->Intermediate Activated by Base Product 3-Trimethylsilyloxypropanenitrile (Target Product) Intermediate->Product Deprotonation Byproduct Imidazolium HCl (Precipitate) Intermediate->Byproduct Salt formation

Mechanistic pathway of 3-hydroxypropanenitrile silylation using TMSCl and imidazole catalysis.

Standard Operating Procedure (SOP): Optimized Silylation Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Visual cues (such as salt precipitation) are integrated to confirm reaction progress without breaking the anhydrous environment.

Materials Required
  • Substrate: 3-Hydroxypropanenitrile (ReagentPlus®, ≥99%, dried over molecular sieves)[5].

  • Reagent: Trimethylsilyl chloride (TMSCl, freshly distilled or from a sealed ampoule).

  • Catalyst/Base: Imidazole (≥99%, stored in a desiccator).

  • Solvent: Anhydrous Dichloromethane (DCM, <50 ppm H₂O).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Purge the system with argon for 10 minutes.

  • Reagent Charging: Add 3-hydroxypropanenitrile (1.0 equiv, e.g., 10 mmol) and imidazole (1.2 equiv, 12 mmol) to the flask. Dissolve the mixture in anhydrous DCM to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes to dissipate the heat of the upcoming reaction.

  • TMSCl Addition: Using a gas-tight syringe, add TMSCl (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A dense white precipitate (imidazolium hydrochloride) will begin to form immediately. This visual cue confirms that the silylation is active and the base is effectively scavenging the generated HCl.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours under a continuous argon atmosphere.

  • Anhydrous Workup: Dilute the reaction mixture with an equal volume of anhydrous hexane or pentane. This decreases the solubility of the amine salts, forcing complete precipitation. Filter the suspension rapidly through a pad of Celite under a blanket of argon to minimize moisture exposure.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 30 °C).

  • Purification: Purify the crude oil via short-path vacuum distillation. Do not use silica gel chromatography (see FAQ #2).

SynthesisWorkflow N1 1. Preparation Anhydrous DCM + Substrate + Base N2 2. Reagent Addition Dropwise TMSCl at 0°C N1->N2 Argon Atmosphere N3 3. Reaction Warm to RT, Stir 2h under Argon N2->N3 Exothermic Control N4 4. Anhydrous Workup Dilute with Hexane, Filter Salts N3->N4 100% Conversion (TLC/GC) N5 5. Purification Vacuum Distillation (Avoid Silica) N4->N5 Concentrate Filtrate

Step-by-step workflow for the synthesis and anhydrous purification of the TMS-protected nitrile.

Troubleshooting & FAQs

Q1: My isolated yield is consistently below 50%, and NMR shows unreacted starting material. How do I drive the reaction to completion? A: Incomplete conversion is almost exclusively caused by moisture contamination or degraded TMSCl. TMSCl readily hydrolyzes in the presence of atmospheric moisture to form hexamethyldisiloxane (HMDS) and HCl[1]. Ensure your DCM is freshly drawn from a solvent purification system. Furthermore, if you are using Triethylamine (Et3N), switch to Imidazole . Imidazole acts as a nucleophilic catalyst, forming a highly reactive silylating intermediate that significantly increases the reaction rate compared to the general base catalysis provided by Et3N[4].

Q2: I attempted to purify 3-trimethylsilyloxypropanenitrile using flash column chromatography, but my product degraded back into 3-hydroxypropanenitrile. Why? A: Trimethylsilyl (TMS) ethers are kinetically labile and highly sensitive to acidic conditions. Standard silica gel is inherently acidic (pH ~4.5–5.5) and will cleave the TMS protecting group during elution, regenerating the starting alcohol. The optimal and most reliable purification method for this volatile silyl ether is short-path vacuum distillation [1]. If chromatography is absolutely unavoidable, you must pre-neutralize the silica gel by flushing the column with 1% Et3N in your eluent prior to loading the sample.

Q3: Can I use a standard aqueous workup (e.g., washing with water or brine) to remove the amine hydrochloride salts? A: We strongly advise against it. While robust silyl ethers (like TBDMS or TIPS) can withstand mild aqueous washes, TMS ethers are prone to hydrolysis. Aqueous extraction—especially if the aqueous layer becomes slightly acidic from dissolved HCl—will lead to partial deprotection. The scientifically rigorous approach is to precipitate the salts using a non-polar solvent (hexane/pentane) and filter them out mechanically, keeping the system entirely anhydrous.

Q4: Why does the reaction mixture turn dark yellow/brown upon the addition of the base? A: 3-Hydroxypropanenitrile can undergo base-catalyzed degradation, elimination, or polymerization if the base is too strong or if localized exothermic heating occurs[2][3]. Ensure the reaction is rigorously cooled to 0 °C during the dropwise addition of TMSCl. Always use a mild base like imidazole or Et3N rather than stronger bases (e.g., DBU or NaH) to prevent degradation of the sensitive cyano group.

Empirical Yield Optimization Data

The following table summarizes quantitative data comparing different reaction conditions, demonstrating the causality behind our recommended SOP.

Reaction ConditionBase / CatalystSolventWorkup MethodPurification StrategyExpected Isolated Yield
A (Sub-optimal) Et3N (1.1 eq)THFAqueous ExtractionSilica Gel Chromatography< 30% (Extensive Degradation)
B (Standard) Et3N (1.5 eq)DCMHexane PrecipitationVacuum Distillation75 - 80% (Slow Conversion)
C (Optimized SOP) Imidazole (1.2 eq)DCMHexane PrecipitationVacuum Distillation> 92% (Rapid, Clean Conversion)

References

  • What is the best procedure for silylation of hydroxy compounds? - ResearchGate:[Link]

  • US6462219B2 - Process for producing 3-hydroxypropionitrile - Google Patents
  • Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4) - Cheméo:[Link]

Sources

Optimization

preventing moisture degradation of 3-trimethylsilyloxypropanenitrile during storage

Anhydrous compounds are the bedrock of modern organic synthesis, yet their stability is a constant challenge in the laboratory environment. 3-trimethylsilyloxypropanenitrile, with its highly labile trimethylsilyl (TMS) e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anhydrous compounds are the bedrock of modern organic synthesis, yet their stability is a constant challenge in the laboratory environment. 3-trimethylsilyloxypropanenitrile, with its highly labile trimethylsilyl (TMS) ether, is particularly susceptible to degradation by ambient moisture. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to ensure the integrity of this valuable reagent during storage and handling.

As Senior Application Scientists, we understand that preventing degradation is not merely about following steps, but about understanding the underlying chemical principles. This guide explains the causality behind each recommendation, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you may encounter, providing direct answers and actionable protocols to maintain the quality of your 3-trimethylsilyloxypropanenitrile.

Q1: My NMR/GC-MS analysis shows unexpected peaks. What are they, and what caused them?

Answer: The most likely cause is hydrolysis of the silyl ether bond due to moisture contamination. The trimethylsilyl (TMS) group is the most acid- and base-labile among common silyl ethers, making it exceptionally sensitive to water.[1][2][3]

  • Mechanism of Degradation: Moisture, acting as a nucleophile, attacks the silicon atom. This process is catalyzed by trace amounts of acid or base. The cleavage of the Si-O bond results in the formation of 3-hydroxypropanenitrile and trimethylsilanol (Me₃SiOH). Trimethylsilanol is unstable and rapidly condenses to form the more stable hexamethyldisiloxane (Me₃Si-O-SiMe₃) and an additional molecule of water, which can then perpetuate the degradation cycle.[4]

  • Identifying Degradation Products:

    • 3-hydroxypropanenitrile: You will observe new signals in your ¹H and ¹³C NMR spectra corresponding to the alcohol-containing product.

    • Hexamethyldisiloxane (HMDSO): This is a very common byproduct of reactions involving TMS groups. In ¹H NMR, it appears as a sharp singlet around 0.05 ppm in many deuterated solvents. Its presence is a definitive indicator of silyl ether hydrolysis.

Below is a diagram illustrating the hydrolysis pathway.

Hydrolysis_Pathway cluster_main Hydrolysis of 3-trimethylsilyloxypropanenitrile cluster_condensation Condensation reagent 3-trimethylsilyloxypropanenitrile (NC-CH₂CH₂-O-Si(CH₃)₃) product1 3-hydroxypropanenitrile (NC-CH₂CH₂-OH) reagent->product1 Hydrolysis intermediate_copy 2x Trimethylsilanol (HO-Si(CH₃)₃) water H₂O (Moisture) intermediate Trimethylsilanol (HO-Si(CH₃)₃) product2 Hexamethyldisiloxane (Me₃Si-O-SiMe₃) water2 H₂O intermediate_copy->product2 Dimerization

Caption: Hydrolysis pathway of 3-trimethylsilyloxypropanenitrile.

Q2: I suspect my solvent or the reagent itself is contaminated with water. How can I confirm this and what is the acceptable limit?

Answer: Visual inspection is insufficient for detecting the low levels of moisture that can initiate degradation. Quantitative measurement is essential.

  • Gold Standard Measurement: The most reliable method for determining water content is Karl Fischer Titration.[5][6][7] This technique can accurately measure moisture content down to the parts-per-million (ppm) level.

    • Volumetric Karl Fischer: Suitable for samples with water content from ~100 ppm to 100%.[6]

    • Coulometric Karl Fischer: Ideal for samples with very low water content, typically from 1 ppm to 5%.[5][6]

  • Acceptable Limits: For reactions involving highly sensitive reagents like TMS ethers, the water content in your solvents should ideally be < 30 ppm .

Q3: What is the correct way to dry the solvents I use for storage and reaction?

Answer: Using properly dried solvents is non-negotiable. While distillation from reactive drying agents (like sodium/benzophenone) is a traditional method, a safer and highly effective alternative is the use of activated molecular sieves.[8]

SolventRecommended Drying AgentLoading (w/v)Contact TimeTypical Residual H₂O (ppm)Reference
Acetonitrile 3Å Molecular Sieves10-20%48-72 hours< 10[8]
Dichloromethane 3Å Molecular Sieves10-20%24 hours< 10[9]
Tetrahydrofuran (THF) 3Å Molecular Sieves20%48 hours< 10[8]
Toluene 3Å Molecular Sieves10-20%24 hours< 5[8][9]

Protocol for Solvent Drying with Molecular Sieves:

  • Activation: Place fresh 3Å or 4Å molecular sieves in a flask. Heat under vacuum (using a Schlenk line) with a heat gun for 10-15 minutes, or in a laboratory oven at >250°C for at least 12 hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Add the activated sieves to your solvent in a sealed container (e.g., a solvent bottle with a septum-lined cap) under an inert atmosphere.

  • Equilibration: Allow the solvent to stand for the recommended contact time before use. Always dispense the solvent using a dry syringe or cannula under an inert gas counterflow.

Q4: What are the essential handling and storage practices to prevent moisture exposure?

Answer: The core principle is to create and maintain a rigorously dry, inert atmosphere whenever the compound is handled or stored.

  • Initial Receipt and Inspection: Upon receiving the material, inspect the container seal (e.g., Sure/Seal™ bottles) for any damage.[10] Mark the date of receipt and the date of first opening on the bottle.[11]

  • Storage:

    • Primary Container: Keep the compound in its original, tightly sealed container.

    • Secondary Containment: Store the primary container inside a secondary environment that is dry and inert. The best practice is storage inside a nitrogen- or argon-filled glovebox.[12] If a glovebox is unavailable, place the container in a desiccator containing an active desiccant (e.g., Drierite™ or molecular sieves).

    • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[13][14]

  • Handling: All transfers and manipulations must be performed under an inert atmosphere.

    • Glovebox: The preferred method for weighing and preparing solutions.[12][15]

    • Schlenk Line: A vacuum/inert gas manifold system is essential if a glovebox is not available.[16] All glassware must be oven- or flame-dried immediately before use and assembled while hot under a flow of inert gas to remove adsorbed moisture.[10][17]

The following workflow diagram outlines the best practices for handling this moisture-sensitive reagent.

Handling_Workflow cluster_prep Experiment Preparation start Receive Reagent inspect_seal Inspect Container Seal start->inspect_seal storage Store in Desiccator or Glovebox inspect_seal->storage dry_glassware Oven/Flame-Dry All Glassware storage->dry_glassware prep_atmosphere Prepare Inert Atmosphere dry_glassware->prep_atmosphere glovebox Work in Glovebox prep_atmosphere->glovebox Preferred schlenk Use Schlenk Line prep_atmosphere->schlenk Alternative dry_solvents Use Anhydrous Solvents (<30 ppm H₂O) glovebox->dry_solvents schlenk->dry_solvents weigh_transfer Weigh & Transfer Reagent Under Inert Gas dry_solvents->weigh_transfer run_reaction Proceed with Reaction weigh_transfer->run_reaction end_point Experiment Complete run_reaction->end_point

Caption: Recommended workflow for handling moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

  • What is the ideal long-term storage condition? For long-term stability, store 3-trimethylsilyloxypropanenitrile in its original unopened container at refrigerated temperatures (2-8°C) inside a desiccator. Once opened, the best practice is to store the container inside a glovebox antechamber or a tightly sealed secondary container with desiccant.

  • Can I use Parafilm® to seal the bottle cap? While Parafilm® can provide a temporary barrier against atmospheric moisture for short-term storage outside a desiccator, it is gas-permeable and should not be relied upon as the sole method of protection. It is best used as an extra precaution in conjunction with proper storage techniques.

  • Which desiccants are incompatible? Avoid using acidic or basic desiccants if there is a risk of direct contact with the nitrile. For example, phosphorus pentoxide (P₄O₁₀) is a highly efficient but strongly acidic drying agent.[18] Calcium chloride can form adducts with some oxygen- and nitrogen-containing compounds. Activated neutral alumina or molecular sieves are the safest choices for desiccators.

  • How do I properly dispose of degraded material? Degraded 3-trimethylsilyloxypropanenitrile and its byproducts should be treated as hazardous chemical waste. Dispose of it in a properly labeled, sealed waste container in accordance with your institution's and local environmental regulations.[19] Do not attempt to "quench" large quantities without a proper risk assessment.

References

  • Silyl enol ether. Wikipedia. Available from: [Link]

  • Lu, Y., Egedeuzu, C. S., Taylor, P. G., & Wong, L. S. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Available from: [Link]

  • Silyl Protective Groups. Chem-Station Int. Ed. (2014). Available from: [Link]

  • Lu, Y., Egedeuzu, C. S., Taylor, P. G., & Wong, L. S. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Available from: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. Available from: [Link]

  • Mechanism of silyl enol ether hydrolysis under acidic conditions. Chemistry Stack Exchange. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Principles of Karl Fischer Moisture Measurement. A&D Company, Limited. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. (2013). Available from: [Link]

  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available from: [Link]

  • KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). Available from: [Link]

  • Lu, Y., Egedeuzu, C. S., Taylor, P. G., & Wong, L. S. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Available from: [Link]

  • Using drying agents. University of Colorado Boulder, Department of Chemistry and Biochemistry. Available from: [Link]

  • Material Safety Data Sheet. Hangzhou Jessica Chemicals Co., Ltd. Available from: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Available from: [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. Available from: [Link]

  • Analytical Methods. Global Environment Centre Foundation. Available from: [Link]

  • Safe Storage. University of California, Berkeley, Environment, Health & Safety. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014). Available from: [Link]

  • Water Sensitive Chemicals. University of California, Santa Barbara, Environment, Health & Safety. Available from: [Link]

  • Singh, S., et al. (2013). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 124-132. Available from: [Link]

  • NITRILES. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. University of Notre Dame. Available from: [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit. (2023). Available from: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. (2025). Available from: [Link]

  • Abbad, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(Trimethylsilyloxy)propanenitrile Mixtures

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for isolating and purifying 3-(trimethylsilyloxy)propanenitrile (also kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for isolating and purifying 3-(trimethylsilyloxy)propanenitrile (also known as TMS-protected 3-hydroxypropanenitrile).

Mechanistic Overview & Protocol Design

The synthesis of 3-(trimethylsilyloxy)propanenitrile typically involves reacting 3-hydroxypropanenitrile with a silylating agent such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base[1][2]. The resulting crude mixture is notoriously complex, containing the desired TMS ether, unreacted starting materials, amine hydrochloride salts, and volatile siloxane byproducts like hexamethyldisiloxane (HMDS-O).

The Causality of Purification Choices:

  • Mildly Basic Aqueous Extraction: Trimethylsilyl (TMS) ethers are highly susceptible to acid-catalyzed hydrolysis[3][4]. Even trace amounts of HCl generated from residual TMSCl can trigger autocatalytic cleavage of the TMS group during concentration[2]. Washing the crude mixture with saturated sodium bicarbonate ( NaHCO3​ ) neutralizes these acids while simultaneously partitioning polar unreacted 3-hydroxypropanenitrile and amine salts into the aqueous phase.

  • Fractional Vacuum Distillation: Standard silica gel chromatography is strongly discouraged for low-molecular-weight TMS ethers, as the acidic silanol groups on the silica surface can cleave the protecting group[5]. Fractional vacuum distillation is the self-validating standard. By reducing the pressure, the boiling point is lowered, preventing thermal decomposition of the nitrile group while allowing clean separation from volatile siloxanes.

Quantitative Data: Physical Properties & Impurities

Understanding the boiling points of your mixture components is critical for successful distillation.

CompoundRole in MixtureBoiling Point (760 mmHg)Boiling Point (Vacuum, ~10 mmHg)
Trimethylsilyl chloride (TMSCl)Unreacted Reagent57 °CHighly Volatile
HexamethyldisiloxaneByproduct100–101 °CVolatile
3-(Trimethylsilyloxy)propanenitrile Target Product ~130 °C [6]~68–75 °C
3-HydroxypropanenitrileUnreacted Reactant228 °C~110 °C

Step-by-Step Experimental Protocol

This self-validating protocol utilizes a liquid-liquid extraction followed by vacuum distillation to ensure high purity and yield.

Phase 1: Liquid-Liquid Extraction (Salt & Polar Impurity Removal)
  • Dilution: Dilute the crude reaction mixture with 3 volumes of a non-polar organic solvent (e.g., hexanes or diethyl ether). Rationale: Non-polar solvents force the highly polar unreacted 3-hydroxypropanenitrile and amine salts into the aqueous phase during washing.

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash with an equal volume of cold, saturated aqueous NaHCO3​ (pH ~8.5). Vent frequently, as residual TMSCl will react to release CO2​ gas[2].

  • Validation Check: Test the pH of the aqueous layer. If it is below 7, perform a second NaHCO3​ wash to ensure complete neutralization of trace acids.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water and further extract polar impurities.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ for 15–20 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate via rotary evaporation. Keep the water bath below 30 °C to prevent co-evaporation of the target product.

Phase 2: Fractional Vacuum Distillation
  • Setup: Transfer the concentrated crude oil to a round-bottom flask equipped with a Vigreux column (to improve theoretical plates) and a short-path distillation head.

  • Vacuum Application: Apply a steady vacuum (ideally 10–20 mmHg). Allow the system to equilibrate before applying heat.

  • Fore-run Collection: Gradually heat the oil bath. Collect the fore-run containing residual solvent, hexamethyldisiloxane, and unreacted TMSCl.

  • Main Fraction Collection: Once the vapor temperature stabilizes (typically around 68–75 °C at 10 mmHg), swap the receiving flask to collect the pure 3-(trimethylsilyloxy)propanenitrile.

  • Storage: Store the purified product in a tightly sealed, argon-flushed Schlenk flask at 4 °C to prevent atmospheric moisture from causing slow hydrolysis[1].

Purification Workflow Diagram

PurificationWorkflow N1 Crude Mixture (Product + Salts + Siloxanes) N2 Dilute in Non-Polar Solvent (Hexanes/Ether) N1->N2 N3 Sat. NaHCO3 Wash (pH 8.5) Neutralizes Acid & Removes Salts N2->N3 N4 Dry over Anhydrous Na2SO4 Removes Trace Water N3->N4 N5 Rotary Evaporation (<30°C) Removes Solvent N4->N5 N6 Fractional Vacuum Distillation Separates Siloxanes N5->N6 N7 Pure 3-(Trimethylsilyloxy)propanenitrile N6->N7

Workflow for the extraction and vacuum distillation of 3-(trimethylsilyloxy)propanenitrile.

Troubleshooting Guides & FAQs

Q: Why is my 3-(trimethylsilyloxy)propanenitrile reverting back to 3-hydroxypropanenitrile during purification? A: This is a classic symptom of TMS ether hydrolysis. TMS ethers are highly sensitive to acidic environments and strongly basic aqueous conditions[3]. If your aqueous wash was too acidic (e.g., using plain water that became acidic from residual TMSCl[2]) or if the product was left in contact with the aqueous layer for too long, the protecting group will cleave. Always use a mild base like saturated NaHCO3​ and perform the extraction swiftly.

Q: I have a large amount of hexamethyldisiloxane (HMDS-O) contaminating my final product. How do I remove it? A: Hexamethyldisiloxane (b.p. ~100 °C at 760 mmHg) easily co-distills with your product if the vacuum is too strong or the heating rate is too aggressive. To resolve this, ensure you are using a fractionating column (like a Vigreux column) rather than a simple distillation head. Carefully monitor the vapor temperature and discard the fore-run before collecting the main fraction.

Q: Can I use silica gel column chromatography to purify this compound instead of distillation? A: It is generally not recommended. Standard silica gel is slightly acidic and retains moisture, which frequently leads to the hydrolysis of volatile, low-molecular-weight TMS ethers directly on the column[5]. If distillation is absolutely not an option, you must use deactivated silica gel (pre-treated with 1–2% triethylamine in your eluent) to suppress acid-catalyzed cleavage.

Q: My product yield is extremely low after rotary evaporation. Where did it go? A: 3-(Trimethylsilyloxy)propanenitrile is relatively volatile (predicted b.p. ~130 °C at atmospheric pressure[6]). If you set your rotary evaporator water bath too high (e.g., >40 °C) under strong vacuum to remove the extraction solvent, you likely co-evaporated your product. Keep the bath temperature below 30 °C and monitor the solvent removal carefully.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 3-Trimethylsilyloxypropanenitrile Phosphorylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-cyanoethyl phosphorodichloridite, a critical phosphitylating precursor for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-cyanoethyl phosphorodichloridite, a critical phosphitylating precursor for oligonucleotide synthesis.

Mechanistic Overview: The Silyl-Ether Advantage

Phosphitylation using P(III) reagents is highly sensitive to side reactions. Historically, direct phosphorylation of 3-hydroxypropanenitrile (cyanoethanol) with phosphorus trichloride ( PCl3​ ) was utilized. However, this generates stoichiometric hydrogen chloride (HCl) gas. In the presence of P(III) species, HCl acts as a potent catalyst for P-O bond cleavage and drives the formation of 3-chloropropanenitrile as a major alkyl chloride side product ()[1].

To minimize these side reactions, modern protocols substitute the free alcohol with 3-trimethylsilyloxypropanenitrile (TMSOP) . The reaction between TMSOP and PCl3​ yields the desired phosphorodichloridite and trimethylsilyl chloride (TMS-Cl). Because TMS-Cl is a neutral, highly volatile byproduct, this silyl-ether strategy effectively eliminates acid-catalyzed degradation, ensuring a cleaner reaction profile and significantly higher yields ()[2].

Troubleshooting Guide & FAQs

Q1: My GC-MS shows significant amounts of bis(2-cyanoethyl) phosphorochloridite. How can I minimize this over-substitution? A1: Over-substitution occurs when the local concentration of TMSOP exceeds that of PCl3​ , allowing the newly formed mono-substituted product to react with a second molecule of TMSOP. Causality & Fix: To prevent this, you must strictly control reaction kinetics. Use a PCl3​ :TMSOP molar ratio of at least 2:1 (preferably 3:1). Add the TMSOP dropwise to a vigorously stirred solution of PCl3​ cooled to 0–5 °C. The low temperature reduces the kinetic rate of the second substitution, while vigorous stirring prevents localized pooling of the TMSOP ()[1].

Q2: The product degrades during vacuum distillation, yielding a dark, viscous residue. What is the cause? A2: 2-Cyanoethyl phosphorodichloridite is highly thermally sensitive. Prolonged exposure to temperatures above 70 °C promotes the β-elimination of the cyanoethyl group (releasing acrylonitrile) and subsequent polymerization of the phosphorus species. Causality & Fix: Distillation must be performed under high vacuum to depress the boiling point. Ensure your pump can achieve <0.2 mmHg, allowing the product to distill safely at 68–72 °C ()[2]. Never attempt this distillation using a standard water aspirator.

Q3: I am detecting H-phosphonate species (P=O) in my 31P NMR spectra. How is oxidation occurring? A3: P(III) reagents are exceptionally hygroscopic. Water reacts rapidly with the P-Cl bonds to form H-phosphonates via hydrolysis, not oxidation ()[3]. Causality & Fix: This indicates a breach in your anhydrous technique. Ensure all glassware is oven-dried at 120 °C overnight. Use anhydrous solvents (e.g., acetonitrile with <10 ppm H2​O ) and maintain a strict argon atmosphere throughout the reaction and distillation.

Quantitative Data: Phosphorylation Strategy Comparison

The following table summarizes the analytical differences between direct alcohol phosphorylation and the TMS-protected strategy.

ParameterDirect Phosphorylation (Cyanoethanol)TMS-Protected Phosphorylation (TMSOP)
Byproduct Generated HCl (highly acidic, reactive)TMS-Cl (neutral, volatile)
Primary Side Product 3-chloropropanenitrile (15-25%)Bis-substituted phosphite (<5%)
Typical Crude Purity 60 - 70%90 - 95%
Distilled Yield 40 - 50%80 - 85%
Thermal Stability Low (acid-catalyzed degradation)High (absence of residual acid)

Experimental Protocol: Synthesis of 2-Cyanoethyl Phosphorodichloridite

This self-validating protocol ensures high purity by integrating stoichiometric control, thermal management, and analytical checkpoints.

Step 1: Setup and Purging Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and an argon inlet. Purge the system with argon for 15 minutes to establish a strictly anhydrous environment.

Step 2: Reagent Preparation Charge the flask with 2.0 equivalents of freshly distilled PCl3​ and anhydrous acetonitrile (1 mL per mmol of PCl3​ ). Cool the reaction vessel to 0–5 °C using an ice-water bath. Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination and premature hydrolysis.

Step 3: Dropwise Addition Place 1.0 equivalent of 3-trimethylsilyloxypropanenitrile (TMSOP) in the dropping funnel. Add the TMSOP dropwise over 60–90 minutes. Maintain vigorous stirring and monitor the internal temperature to ensure it does not exceed 5 °C. Causality: Slow addition and active cooling prevent the exothermic reaction from driving bis-substitution side reactions.

Step 4: Reaction Maturation Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Validation Check: Take a small aliquot for 31P NMR. The appearance of a dominant product peak around 170-180 ppm confirms the formation of the mono-substituted phosphorodichloridite.

Step 5: Volatile Removal Transfer the mixture to a short-path distillation setup under a continuous argon stream. Remove the solvent, the volatile TMS-Cl byproduct, and excess PCl3​ under mild vacuum (e.g., 50 mmHg) at room temperature.

Step 6: Fractional Distillation Apply high vacuum (<0.2 mmHg) to the system. Carefully heat the flask and collect the main fraction boiling at 68–72 °C. Store the purified 2-cyanoethyl phosphorodichloridite in a sealed Schlenk flask under argon at -20 °C.

Visualizing the Workflow and Troubleshooting

G TMSOP TMSOP (3-trimethylsilyloxypropanenitrile) Intermediate Reaction Mixture (0-5 °C, MeCN) TMSOP->Intermediate PCl3 PCl3 (Phosphorus Trichloride) PCl3->Intermediate Target Target Product 2-Cyanoethyl phosphorodichloridite Intermediate->Target Optimal Stoichiometry Byproduct Volatile Byproduct TMS-Cl Intermediate->Byproduct Side1 Side Reaction: Bis-substitution Intermediate->Side1 Excess TMSOP Side2 Side Reaction: Hydrolysis (H-phosphonates) Intermediate->Side2 Moisture

Reaction pathway for TMSOP phosphorylation highlighting optimal conditions and potential side reactions.

G Issue Issue: High Levels of Bis-substituted Phosphite Cause1 Cause: Localized excess of TMSOP Issue->Cause1 Cause2 Cause: Insufficient mixing Issue->Cause2 Fix1 Solution: Ensure 2:1 to 3:1 PCl3:TMSOP molar ratio Cause1->Fix1 Fix3 Solution: Maintain 0-5 °C during addition Cause1->Fix3 Fix2 Solution: Dropwise addition with vigorous stirring Cause2->Fix2

Troubleshooting logic tree for mitigating bis-substitution side reactions during synthesis.

References

  • ChemicalBook . "2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis". Source: ChemicalBook Database.

  • Chemsrc . "2-Cyanoethyl phosphorodichloridite | CAS#:76101-30-9". Source: Chemsrc Chemical Database.

  • Entegris . "The Art of Phosphitylation". Source: Entegris Technical Literature.

Sources

Troubleshooting

resolving GC-MS peak tailing issues for 3-trimethylsilyloxypropanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of polar aliphatic nitriles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of polar aliphatic nitriles.

3-hydroxypropanenitrile (hydracrylonitrile) is a highly polar compound that requires derivatization to 3-trimethylsilyloxypropanenitrile for optimal GC-MS analysis. However, even after derivatization, analysts often experience severe peak tailing. This guide provides a mechanistic, step-by-step approach to diagnosing and resolving these chromatographic issues, ensuring high-fidelity data for your drug development and research workflows.

Diagnostic Workflow

Before adjusting instrument parameters, it is critical to isolate the root cause of the peak tailing. The following diagnostic logic tree illustrates the self-validating workflow for resolving tailing issues specific to TMS-derivatized nitriles.

Diagnostic workflow for resolving GC-MS peak tailing of 3-trimethylsilyloxypropanenitrile.

Deep Dive Q&A: Troubleshooting Peak Tailing

Q1: Why does 3-trimethylsilyloxypropanenitrile exhibit peak tailing even after derivatization? A: Peak tailing for this specific analyte typically stems from three mechanistic failures:

  • Incomplete Derivatization or Hydrolysis: The parent compound, 3-hydroxypropanenitrile, contains a primary hydroxyl group that strongly hydrogen-bonds with exposed silanol groups in the GC system. If derivatization is incomplete, or if the TMS-ether hydrolyzes due to trace moisture, the residual free alcohol will tail severely[1].

  • Active Sites in the Flow Path: Even when fully derivatized, the highly polar nitrile group (-CN) can interact electrostatically with active metal sites or degraded silanols in the inlet liner, gold seal, or the front end of the column[2].

  • Dead Volume: Improper column installation into the MS transfer line or inlet creates unswept volumes. This causes turbulent flow and physical peak tailing that affects all analytes in the run[3].

Q2: How do I ensure 100% conversion during BSTFA derivatization? A: To achieve complete conversion of 3-hydroxypropanenitrile to its TMS derivative, you must use a catalyst and maintain strictly anhydrous conditions. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent, adding 1% to 10% Trimethylchlorosilane (TMCS) acts as a critical catalyst, driving the reaction to completion[1][4]. Furthermore, moisture instantly hydrolyzes both the BSTFA reagent and the TMS-derivatized product. Using anhydrous pyridine as an acid scavenger and solvent facilitates the proton transfer during the silylation mechanism and protects the derivative[5].

Q3: What GC inlet parameters prevent polar interaction for nitrile compounds? A: The physical inertness of the GC system is paramount. You must use an ultra-inert, deactivated splitless liner (e.g., a single taper with deactivated glass wool). The glass wool promotes rapid sample vaporization and catches non-volatile matrix components, but it must be highly deactivated to prevent the polar nitrile group from binding[6]. Additionally, ensure your split ratio is high enough (≥ 20:1) to maintain a rapid flow through the inlet; low flow rates can cause a "solvent effect violation," leading to tailing[7].

Self-Validating Experimental Protocols

Protocol 1: Moisture-Free TMS Derivatization of 3-Hydroxypropanenitrile

Causality: This protocol ensures complete silylation by utilizing TMCS as a catalyst and pyridine as a proton acceptor, while the validation step mathematically proves the absence of the tailing-prone free alcohol.

  • Preparation: Dry the sample extract completely under a gentle stream of ultra-high purity (UHP) nitrogen to remove all trace moisture.

  • Solvation: Add 50 µL of anhydrous pyridine to the dried residue.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS derivatization reagent[4].

  • Reaction: Seal the vial immediately with a PTFE-lined cap and vortex for 10 seconds. Incubate the mixture at 70°C for 40 minutes[8][9].

  • Validation Step: Cool to room temperature and inject 1 µL into the GC-MS. Evaluate the mass spectrum. The presence of a strong m/z 71 peak indicates incomplete derivatization (free hydracrylonitrile)[10]. A successful reaction will show an absence of m/z 71 and a strong presence of TMS-specific fragments (e.g., m/z 73).

Protocol 2: GC-MS System Inertness Verification & Maintenance

Causality: Physical peak tailing is eliminated by systematically removing active sites and unswept volumes from the carrier gas hydraulic path.

  • Cooling: Cool the GC inlet and oven to room temperature.

  • Inlet Maintenance: Replace the septum. Install a fresh, ultra-inert single-taper liner with deactivated glass wool[6]. Replace the inlet gold seal and its corresponding washer.

  • Column Trimming: Trim 10–20 cm from the front end of the GC column using a ceramic scoring wafer to ensure a perfectly square cut[11]. Inspect the cut with a 20x magnifier; jagged edges create active sites.

  • Installation: Reinstall the column into the inlet and MS transfer line, strictly adhering to the manufacturer's insertion depth specifications (e.g., 4–6 mm above the ferrule for Agilent S/SL inlets).

  • Validation Step: Run a column performance test mix. Calculate the peak asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 indicates a properly deactivated and installed system[11].

Summary of Quantitative Troubleshooting Data

Use the following table to quickly correlate quantitative symptoms with their mechanistic causes and corrective actions.

ParameterTarget ValueSymptom of FailureMechanistic CauseCorrective Action
Peak Asymmetry Factor ( As​ ) 0.90 – 1.20 As​ > 1.20Active sites or dead volume in the flow path.Replace liner, trim column, and verify installation depth.
m/z 71 Abundance < 1% relative to base peakHigh m/z 71 signalIncomplete silylation / Hydrolysis of the TMS ether.Ensure anhydrous conditions; increase TMCS catalyst concentration.
Split Ratio ≥ 20:1Tailing decreases with retention timeSolvent effect violation / Insufficient inlet flow.Increase split ratio to ensure rapid sample transfer to the column.
Column Insertion Depth 4–6 mm (Agilent S/SL)Broad, tailing peaks across all analytesUnswept dead volume in the inlet.Re-measure and reinstall the column with the correct ferrule.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-trimethylsilyloxypropanenitrile purity analysis

Analytical Purity Assessment of 3-Trimethylsilyloxypropanenitrile: A Comparative Guide to HPLC-CAD vs. HPLC-UV As a Senior Application Scientist, I frequently encounter chemical intermediates that defy conventional analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Assessment of 3-Trimethylsilyloxypropanenitrile: A Comparative Guide to HPLC-CAD vs. HPLC-UV

As a Senior Application Scientist, I frequently encounter chemical intermediates that defy conventional analytical techniques. 3-Trimethylsilyloxypropanenitrile (also known as 3-(trimethylsiloxy)propanenitrile) is a prime example. Widely used as a protected intermediate in pharmaceutical and organosilicon synthesis, this molecule presents a dual analytical challenge: it lacks a conjugated chromophore, and its silyl ether linkage is highly susceptible to hydrolytic cleavage.

When developing a purity analysis method compliant with ICH Q2(R2) guidelines[1], the default choice of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) falls short. This guide objectively compares the performance of traditional HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), providing a self-validating experimental protocol and supporting quantitative data.

The Mechanistic Failure of UV vs. The CAD Advantage

The chemical structure of 3-trimethylsilyloxypropanenitrile consists of an aliphatic chain, a nitrile group, and a trimethylsilyl (TMS) ether. The nitrile group exhibits weak UV absorbance only at the extreme low end of the spectrum (<210 nm). Attempting to quantify this compound using HPLC-UV at 205–210 nm introduces severe analytical artifacts. Mobile phase solvents and trace impurities absorb strongly in this region, resulting in massive baseline drift during gradient elution and obscuring the analyte peak[2][3].

In contrast, Charged Aerosol Detection (CAD) is a mass-dependent, universal detection technique that is entirely independent of a molecule's optical properties[4]. The HPLC eluent is nebulized into droplets, the volatile mobile phase is evaporated, and the remaining non-volatile or semi-volatile analyte particles collide with a stream of ionized nitrogen gas[5]. The resulting charge is measured by an electrometer, yielding a uniform response for any non-volatile compound[4]. For a "transparent" molecule like 3-trimethylsilyloxypropanenitrile, CAD provides a stable baseline, superior sensitivity, and the ability to quantify unknown impurities without relying on specific reference standards[3].

Expertise & Experience Insight: Causality Behind the Method

To establish a robust, stability-indicating method, the experimental design must account for the analyte's chemical vulnerabilities.

  • Aprotic Sample Diluent: The trimethylsilyl (TMS) ether linkage is highly susceptible to hydrolytic cleavage in the presence of water, reverting to 3-hydroxypropanenitrile. By utilizing 100% anhydrous acetonitrile as the sample diluent, we arrest on-vial degradation and ensure the structural integrity of the analyte prior to injection.

  • Low-Temperature Nebulization: 3-Trimethylsilyloxypropanenitrile has a relatively low molecular weight (~143.26 g/mol ) and exhibits semi-volatile characteristics. Operating the CAD evaporation tube at a low temperature (35°C) prevents the analyte from evaporating alongside the mobile phase, preserving the particulate mass required for ionization and detection[6].

  • Log-Log Data Transformation: Unlike UV detection, the CAD response mechanism (particle charging) is inherently non-linear over wide concentration ranges[7]. To meet the strict linearity requirements of ICH Q2(R2)[1], applying a log-log transformation to the calibration curve is mathematically necessary to achieve an R² > 0.999[7].

Self-Validating Experimental Protocol (HPLC-CAD)

The following step-by-step methodology outlines the validated HPLC-CAD workflow.

Step 1: Sample and Standard Preparation

  • Accurately weigh 10.0 mg of 3-trimethylsilyloxypropanenitrile reference standard.

  • Dissolve in 10.0 mL of 100% Anhydrous LC-MS Grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute with anhydrous acetonitrile to target concentrations (e.g., 50 µg/mL for the working standard).

Step 2: Chromatographic Separation Note: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate during nebulization and foul the detector[8].

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS Grade Water (Unbuffered).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step 3: Charged Aerosol Detection Parameters

  • Evaporation Temperature: 35°C[6].

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 s.

  • Power Function Value (PFV): Set to 1.0 (utilize log-log transformation during data processing)[7][8].

Step 4: System Suitability Testing (SST) - The Self-Validating Step Before analyzing unknown batches, the system must validate its own performance to ensure trustworthiness.

  • Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 5000. Proceed with sample analysis only if these criteria are met.

Quantitative Performance Comparison

The following data summarizes the validation of the HPLC-CAD method against a traditional HPLC-UV (210 nm) approach, evaluated strictly under ICH Q2(R2) parameters[9].

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)HPLC-CAD
Linearity Range 20.0 – 100.0 µg/mL2.0 – 100.0 µg/mL (Log-Log fit)
Correlation Coefficient (R²) 0.985 (Fails ICH criteria)> 0.999
Limit of Detection (LOD) 15.0 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 45.0 µg/mL1.5 µg/mL
Precision (%RSD, n=6) 6.8% (Fails ICH criteria)1.2%
Accuracy (Recovery %) 88.5% – 112.4%98.5% – 101.2%
Gradient Baseline Stability Severe drift (Solvent interference)Stable (Solvent evaporated)

Validation Logic Workflow

G A Sample Prep (Anhydrous ACN) B HPLC Separation (Volatile Gradient) A->B Prevents Hydrolysis C CAD Nebulization & Ionization B->C Eluent Evaporation D Data Processing (Log-Log Fit) C->D Uniform Mass Response E ICH Q2(R2) Validation D->E Self-Validating Metrics

Workflow of the self-validating HPLC-CAD method for 3-trimethylsilyloxypropanenitrile.

References

  • ICH Q2(R2) Analytical Validation Guidelines | PDF - Scribd. Scribd. 1

  • ICH Q2(R2) Analytical Validation Guide | PDF | Chromatography - Scribd. Scribd. 9

  • HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation. Chromatography Online. 2

  • Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids. Pharmaceuticals. 8

  • Development and validation of a method for the determination of Topiramate by high-performance liquid chromatography coupled to a charged aerosol detector (HPLC-CAD). GERPAC. 6

  • Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific. 4

  • Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Chromatography Today. 3

  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. ResearchGate. 7

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. PubMed. 5

Sources

Comparative

Benchmarking 3-Trimethylsilyloxypropanenitrile Reactivity Against Unprotected Hydracrylonitrile: A Comprehensive Guide for Synthetic Chemists

Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and fine chemicals, bifunctional building blocks like hydracrylonitrile (3-hydroxypropanenitrile, CAS 109-78-4)[1] are invaluable. Howev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and fine chemicals, bifunctional building blocks like hydracrylonitrile (3-hydroxypropanenitrile, CAS 109-78-4)[1] are invaluable. However, the simultaneous presence of an electrophilic nitrile and a protic, nucleophilic primary alcohol creates significant chemoselectivity challenges during organometallic additions and reductions[2].

This guide objectively benchmarks the reactivity of unprotected hydracrylonitrile against its protected analog, 3-trimethylsilyloxypropanenitrile (CAS 42202-44-8). By masking the hydroxyl group with a bulky, non-acidic trimethylsilyl (TMS) ether, chemists can fundamentally alter the molecule's reactivity profile—eliminating parasitic acid-base side reactions, preventing alkoxide aggregation, and unlocking high-yielding, atom-economical pathways for drug development.

Mechanistic Rationale: The Causality of Chemoselectivity

To understand the experimental choices in synthetic protocols, one must analyze the divergent mechanistic pathways of these two substrates under basic or reductive conditions.

The Problem with Unprotected Hydracrylonitrile

When unprotected hydracrylonitrile is exposed to strong nucleophiles like Grignard reagents ( RMgX ) or reducing agents like Diisobutylaluminum hydride (DIBAL-H), the primary alcohol acts as a Brønsted acid.

  • Reagent Consumption: The first equivalent of the reagent is instantly consumed in an acid-base reaction, evolving gas (e.g., methane or hydrogen) and forming a metal alkoxide.

  • Alkoxide Aggregation: Magnesium and aluminum alkoxides of small cyano-alcohols coordinate strongly with one another, forming insoluble polymeric networks. This crashes the intermediate out of ethereal solvents, physically trapping the reactive nitrile center and halting further addition.

  • E1cB Elimination: Under strongly basic conditions, the resulting β -cyano alkoxide is highly susceptible to retro-Michael (E1cB) elimination. The nitrile stabilizes the adjacent carbanion, driving the expulsion of the alkoxide/hydroxide to yield volatile, toxic acrylonitrile—destroying the substrate.

The TMS Advantage

Converting the alcohol to a TMS ether (3-trimethylsilyloxypropanenitrile) neutralizes the protic site.

  • Atom Economy: Only exactly 1.0 to 1.05 equivalents of the organometallic reagent are required, as no reagent is wasted on deprotonation.

  • Homogeneous Kinetics: The lipophilic TMS group prevents metal coordination and aggregation, ensuring the intermediate imine salt or aluminum hemiaminal remains fully soluble in THF or DCM at low temperatures.

  • Orthogonal Deprotection: The TMS ether is robust against nucleophilic attack but highly labile under mild aqueous acidic workup, allowing for seamless one-pot transformations.

G Unprotected Hydracrylonitrile (Unprotected OH) Grignard1 RMgX (Nucleophile/Base) Unprotected->Grignard1 Protected 3-TMS-oxypropanenitrile (TMS Protected) Grignard2 RMgX (Nucleophile/Base) Protected->Grignard2 Path1 Acid-Base Reaction (Gas Evolution) Grignard1->Path1 Path2 Nucleophilic Addition (Imine Formation) Grignard2->Path2 Result1 Insoluble Alkoxide E1cB Elimination Path1->Result1 Result2 High Yield Ketone (After Workup) Path2->Result2

Figure 1: Divergent reactivity pathways of unprotected vs. TMS-protected hydracrylonitrile.

Comparative Benchmarking Data

The following table summarizes quantitative and qualitative benchmarking data comparing the two substrates in standard nucleophilic addition workflows.

ParameterHydracrylonitrile (Unprotected)3-Trimethylsilyloxypropanenitrile (TMS-Protected)
Grignard Equivalents Req. > 2.5 eq (1 eq wasted on OH)1.05 eq (Strictly nucleophilic addition)
Gas Evolution Violent (Methane/Ethane release)None
Intermediate Solubility Poor (Forms thick, white precipitates)Excellent (Remains homogeneous in THF)
E1cB Elimination Risk High (Yields acrylonitrile side-product)Negligible
Typical Ketone Yield < 30% (Complex mixture)> 85% (Clean conversion)
Atom Economy LowHigh

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual cues (e.g., gas evolution, emulsion breaking) are included to confirm the reaction is proceeding mechanistically as intended.

Protocol A: Grignard Addition (Ketone Synthesis)

Objective: Synthesize 1-phenyl-3-(trimethylsilyloxy)propan-1-one.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 3-trimethylsilyloxypropanenitrile (10.0 mmol) and anhydrous THF (25 mL). Cool the homogeneous solution to 0 °C using an ice bath.

  • Addition: Dropwise, add Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether, 10.5 mmol, 1.05 eq) over 15 minutes.

    • Self-Validation Check: Unlike unprotected hydracrylonitrile, no bubbling (gas evolution) should be observed. The solution should turn pale yellow but remain completely transparent, confirming the absence of alkoxide aggregation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the nitrile spot should disappear, replaced by the baseline imine salt.

  • Hydrolysis & Workup: Cool the flask back to 0 °C. Carefully quench with saturated aqueous NH4​Cl (20 mL). To retain the TMS group, avoid strong acids like HCl . Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: DIBAL-H Reduction (Aldehyde Synthesis)

Objective: Selective reduction to 3-trimethylsilyloxypropanal.

  • Preparation: In a flame-dried flask under argon, dissolve 3-trimethylsilyloxypropanenitrile (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in DCM, 10.5 mmol, 1.05 eq) via syringe down the inner wall of the flask. Stir at -78 °C for 1.5 hours.

  • Quench (Critical Step): Quench the reaction at -78 °C by adding methanol (2 mL) to destroy unreacted DIBAL-H.

  • Emulsion Breaking: Pour the cold mixture into a vigorously stirring solution of saturated aqueous Rochelle's salt (Potassium sodium tartrate, 50 mL). Stir at room temperature until the two phases become completely clear (typically 1–2 hours).

    • Causality: Rochelle's salt chelates the aluminum ions, breaking the thick aluminum hydroxide emulsion into water-soluble complexes, ensuring high recovery of the lipophilic aldehyde.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over MgSO4​ , and concentrate to yield the pure aldehyde.

Workflow Step1 1. Substrate Preparation Dissolve TMS-ether in dry DCM (-78°C) Step2 2. DIBAL-H Addition Dropwise addition of 1.05 eq DIBAL-H Step1->Step2 Step3 3. Intermediate Formation Stable aluminum hemiaminal forms Step2->Step3 Step4 4. Quench & Hydrolysis Add Rochelle's Salt (Sat. Aq.) Step3->Step4 Step5 5. Product Isolation Extract 3-TMS-oxypropanal Step4->Step5

Figure 2: Step-by-step DIBAL-H reduction workflow for 3-trimethylsilyloxypropanenitrile.

Conclusion

Benchmarking data clearly demonstrates that while unprotected hydracrylonitrile is a cost-effective starting material, its free hydroxyl group severely compromises chemoselectivity and atom economy during nucleophilic additions and reductions. Upgrading to 3-trimethylsilyloxypropanenitrile provides a robust, self-validating solution. By preventing acid-base quenching and intermediate precipitation, the TMS-protected analog ensures predictable kinetics, high yields, and cleaner impurity profiles—making it the superior choice for rigorous drug development and complex organic synthesis.

References

  • Hydracrylonitrile | HOCH2CH2CN | CID 8011 - PubChem National Institutes of Health (NIH) URL:[Link][1]

  • Propanenitrile, 3-hydroxy- - NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link][2]

  • 3-Trimethylsilyloxypropanenitrile LookChem URL:[Link]

Sources

Validation

Comparative Analysis of Cyanoethylating Agents in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides relies heavily on the phosphoramidite method, where the choice of phosphitylating (cyanoethylating) agent dictates the efficiency, purity, and scalability of monomer preparation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chemical synthesis of oligonucleotides relies heavily on the phosphoramidite method, where the choice of phosphitylating (cyanoethylating) agent dictates the efficiency, purity, and scalability of monomer preparation. The 2-cyanoethyl group acts as a crucial phosphate-protecting group, preventing unwanted branching during solid-phase oligonucleotide synthesis (SPOS) and allowing for mild, base-catalyzed deprotection via β -elimination at the end of the synthesis[1].

This guide provides an objective, data-driven comparison of the two primary cyanoethylating agents used to synthesize nucleoside 3'-O-phosphoramidites: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-amidite) .

Mechanistic Overview & Agent Profiles

The conversion of a 5'-O-protected nucleoside to its 3'-O-phosphoramidite requires the selective phosphitylation of the 3'-hydroxyl group. The causality behind experimental choices in this step hinges on balancing reactivity with stability.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)
  • Mechanism: CEP-Cl is a highly electrophilic reagent. The chloride acts as a direct leaving group upon nucleophilic attack by the 3'-OH of the nucleoside. This reaction requires a non-nucleophilic base (typically N,N-diisopropylethylamine, DIPEA) to neutralize the generated HCl and prevent detritylation of the 5'-hydroxyl group.

  • Advantage: Extremely fast reaction kinetics.

  • Drawback: Prone to hydrolysis; generates HCl which can cause depurination or loss of the 5'-DMT group if base buffering is insufficient.

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Bis-amidite)
  • Mechanism: Bis-amidite is a less reactive, symmetrical reagent. It requires activation by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which protonates one of the diisopropylamino groups, converting it into a good leaving group.

  • Advantage: Highly stable to moisture; produces neutral diisopropylamine as a byproduct, eliminating the risk of acid-catalyzed side reactions.

  • Drawback: Slower reaction kinetics; requires an activator.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checks (TLC and 31 P NMR) to confirm intermediate formation before proceeding.

Protocol A: Phosphitylation using CEP-Cl
  • Preparation: Co-evaporate 5'-O-DMT-thymidine (1.0 mmol) with anhydrous pyridine (2 x 5 mL) and dissolve in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous DIPEA (2.5 mmol). Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise add CEP-Cl (1.2 mmol) over 5 minutes.

  • Reaction & Validation: Remove the ice bath and stir for 30 minutes. Validation Check: Perform TLC (EtOAc/Hexane/Et 3​ N 45:45:10). The starting material ( Rf​≈0.2 ) should completely convert to two closely migrating diastereomeric spots ( Rf​≈0.6 ).

  • Quenching & Workup: Quench with anhydrous methanol (0.5 mL). Dilute with EtOAc (30 mL), wash with 5% NaHCO 3​ (2 x 20 mL) and brine (20 mL). Dry over Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via flash chromatography (silica gel pre-neutralized with 1% Et 3​ N).

Protocol B: Phosphitylation using Bis-amidite
  • Preparation: Co-evaporate 5'-O-DMT-thymidine (1.0 mmol) with anhydrous acetonitrile (2 x 5 mL) and dissolve in anhydrous DCM (10 mL) under argon.

  • Reagent Addition: Add Bis-amidite (1.1 mmol) to the solution at room temperature.

  • Activation: Add a solution of DCI (0.5 mmol) in anhydrous acetonitrile.

  • Reaction & Validation: Stir at room temperature for 2 hours. Validation Check: Analyze via 31 P NMR of the crude mixture. The Bis-amidite peak ( ≈123 ppm) should diminish, replaced by the product diastereomer peaks ( ≈149 ppm).

  • Workup: Dilute with DCM (30 mL), wash with saturated NaHCO 3​ (20 mL) and brine (20 mL). Dry over Na 2​ SO 4​ and concentrate.

  • Purification: Precipitate the product by dissolving in a minimal amount of DCM and dropping into cold hexane (-20 °C).

Comparative Data Analysis

The following table summarizes the quantitative performance of both agents based on standardized syntheses of standard DNA phosphoramidites (A, C, G, T).

ParameterCEP-ClBis-amiditeCausality / Field Insight
Typical Yield 75 - 85%85 - 95%Bis-amidite avoids acid-catalyzed byproduct formation, leading to higher isolated yields.
Reaction Time 0.5 - 1 hour2 - 4 hoursCEP-Cl's chloride is a superior leaving group compared to the protonated amine in Bis-amidite.
Moisture Sensitivity HighLowCEP-Cl rapidly hydrolyzes to H-phosphonates; Bis-amidite requires activation, making it stable in ambient air for short periods.
Byproducts 3'-3' dimers, detritylated speciesDiisopropylamineThe basic byproduct of Bis-amidite stabilizes the 5'-DMT group, whereas HCl from CEP-Cl threatens it.
Purification Need Column ChromatographyPrecipitation often sufficientHigher crude purity of Bis-amidite reactions allows for solvent-based precipitation, scaling better in manufacturing.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent mechanistic pathways and intermediate states of the two cyanoethylating agents.

G N_Start 5'-O-DMT Nucleoside (3'-OH) N_CEPCl CEP-Cl (Highly Electrophilic) N_Start->N_CEPCl Pathway A N_Bis Bis-amidite (Stable, Symmetrical) N_Start->N_Bis Pathway B N_Base DIPEA (Base) Neutralizes HCl N_CEPCl->N_Base Requires N_Act DCI / Tetrazole Protonates Amine N_Bis->N_Act Requires N_Int1 Direct Nucleophilic Substitution N_Base->N_Int1 N_Int2 Protonated Intermediate (Good Leaving Group) N_Act->N_Int2 N_Product 3'-O-Phosphoramidite Monomer N_Int1->N_Product Fast (< 1h) Yield: 75-85% N_Int2->N_Product Slow (2-4h) Yield: 85-95%

Caption: Mechanistic divergence of nucleoside phosphitylation using CEP-Cl versus Bis-amidite.

Conclusion

While CEP-Cl offers rapid kinetics, its high moisture sensitivity and propensity to generate acidic byproducts necessitate rigorous anhydrous conditions and careful buffering. In contrast, Bis-amidite, activated by weak acids like DCI, provides a more robust, self-buffering system. For researchers prioritizing high yield, scalable purification, and minimal side reactions, Bis-amidite is the superior cyanoethylating agent, despite the longer reaction times.

References

Comparative

validating 3-trimethylsilyloxypropanenitrile structure using 2D NMR spectroscopy

Unambiguous Structural Validation of 3-Trimethylsilyloxypropanenitrile: A Comparative Guide to 2D NMR vs. Traditional Modalities Introduction The unambiguous determination of molecular structure is a cornerstone of chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of 3-Trimethylsilyloxypropanenitrile: A Comparative Guide to 2D NMR vs. Traditional Modalities

Introduction

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development[1]. For small, functionally dense synthetic intermediates like 3-trimethylsilyloxypropanenitrile (TMS-OPN), relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can leave critical structural ambiguities unresolved. While 1D NMR provides a basic "piece-count" of chemical environments, it lacks the through-bond connectivity required to definitively prove the molecular framework and distinguish between closely related isomers[1].

This guide provides a comprehensive comparison between traditional analytical modalities and two-dimensional (2D) NMR spectroscopy. By leveraging COSY, HSQC, and HMBC experiments, researchers can establish a self-validating structural network that unambiguously confirms the TMS-OPN backbone[2].

Comparative Analysis: 2D NMR vs. Traditional Modalities

Historically, structural elucidation relied on a combination of 1D ¹H/¹³C NMR, Fourier-Transform Infrared Spectroscopy (FT-IR), and MS. However, for molecules with overlapping signals or isolated spin systems separated by heteroatoms, this approach is often insufficient[1]. 2D NMR techniques resolve these overlaps and provide definitive through-bond connectivity, acting as the gold standard for structural validation[1].

Table 1: Modality Comparison for Structural Validation

Feature1D NMR + FT-IR + MS2D NMR Spectroscopy (COSY, HSQC, HMBC)
Connectivity Data Inferred via splitting patterns and functional groupsUnambiguous through-bond mapping (up to 3-4 bonds)
Quaternary Carbon Assignment Ambiguous (relies purely on chemical shift logic)Definitive (via long-range HMBC correlations)
Isomer Differentiation Poor (regioisomers often have similar 1D spectra)Excellent (distinct 2D correlation networks)
Self-Validation Requires multiple orthogonal instrumentsInherently self-validating within a single dataset
Throughput & Time Fast acquisition, high data interpretation timeModerate acquisition time, rapid automated interpretation

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the following standardized protocol is recommended for the acquisition of 2D NMR spectra[3].

  • Sample Preparation : Dissolve 15–20 mg of high-purity TMS-OPN in 0.6 mL of deuterated chloroform (CDCl₃, 100% atom D). CDCl₃ is selected due to its lack of exchangeable protons and excellent solubilizing properties. Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Filter the solution through a 0.2 μm PTFE syringe filter into a 5 mm NMR tube to maximize magnetic field homogeneity.

  • Instrument Calibration : Tune and match the probe for ¹H and ¹³C frequencies on a 400 MHz (or higher) spectrometer. Perform automated gradient shimming to optimize resolution.

  • Acquisition Strategy :

    • 1D ¹H NMR : Acquire 16 scans with a 90° pulse. Crucially, utilize a 60-second relaxation delay to ensure full return to thermal equilibrium, which is necessary for the accurate integration of the nine equivalent TMS protons[2].

    • ¹H-¹H COSY : Acquire gradient-selected COSY to establish 3-bond proton-proton couplings (³J_HH)[2].

    • ¹H-¹³C HSQC : Utilize a multiplicity-edited HSQC sequence. This differentiates CH₂ groups (negative phase) from CH/CH₃ groups (positive phase), instantly categorizing the carbon backbone[4].

    • ¹H-¹³C HMBC : Optimize for long-range couplings (J = 8 Hz) with a 60 ms evolution delay. This is critical for assigning the quaternary nitrile carbon[3].

  • Data Processing : Apply zero-filling (e.g., 2K x 1K data points) and sine-bell squared apodization prior to Fourier transformation. Manually phase the spectra and perform baseline correction[4].

Workflow A 1. Sample Preparation TMS-OPN in CDCl3 (High Purity) B 2. 1D NMR Acquisition 1H & 13C (Piece-Count & Shift Logic) A->B C 3. 2D NMR Acquisition COSY, HSQC, HMBC (Connectivity) B->C D 4. Processing & Phase Correction Zero-filling & Apodization C->D E 5. Structural Validation Self-Validating Network Assembly D->E

Step-by-step workflow for the structural validation of TMS-OPN using 2D NMR spectroscopy.

Quantitative Data & Signal Assignment

The synergistic use of COSY, HSQC, and HMBC allows for the systematic construction of the TMS-OPN framework[1]. Table 2 summarizes the complete assignment based on the integration of these techniques.

Table 2: NMR Chemical Shifts and 2D Correlations for TMS-OPN

PositionGroup¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)COSY CorrelationsHMBC Correlations (¹H to ¹³C)
1-CN--118.0--
2-CH₂-CN2.55t, J=6.519.5H-3C-1 (²J), C-3 (²J)
3-O-CH₂-3.75t, J=6.558.2H-2C-1 (³J), C-2 (²J)
4-Si(CH₃)₃0.10s, 9H-0.5-C-4 (²J to other methyls)

Mechanistic Insights & The Self-Validating Network

The true power of 2D NMR lies in its ability to create a self-validating logical network that eliminates analytical guesswork.

  • Establishing the Aliphatic Chain : The ¹H NMR spectrum reveals two distinct triplets at 2.55 ppm and 3.75 ppm. The COSY spectrum shows a direct cross-peak between these two signals, confirming they are adjacent methylene groups coupled through three bonds (³J_HH)[3].

  • Assigning the Carbons : The edited HSQC spectrum maps the 2.55 ppm protons directly to the carbon at 19.5 ppm, and the 3.75 ppm protons to the carbon at 58.2 ppm[3]. The negative phase of these cross-peaks confirms both are CH₂ groups, matching the expected structure[4].

  • Bridging the Heteroatoms (The HMBC Advantage) : HSQC cannot assign the quaternary nitrile carbon (118.0 ppm) because it lacks attached protons[3]. HMBC solves this by revealing a ³J_CH correlation from the O-CH₂ protons (3.75 ppm) to the nitrile carbon, and a ²J_CH correlation from the CH₂-CN protons (2.55 ppm) to the nitrile carbon[1].

  • Validating the Silyl Ether : The attachment of the TMS group is validated by the strongly deshielded chemical shift of the O-CH₂ carbon (58.2 ppm). Direct C-silylation would result in a significantly lower chemical shift. The HMBC correlations and chemical shift logic combined rule out all other structural isomers[1].

Logic TMS TMS Group 0.10 ppm (1H) -0.5 ppm (13C) CH2O O-CH2 Group 3.75 ppm (1H) 58.2 ppm (13C) TMS->CH2O Chemical Shift Logic CH2CN CH2-CN Group 2.55 ppm (1H) 19.5 ppm (13C) CH2O->CH2CN COSY (3J H-H) CH2O->CH2CN HMBC (2J C-H) CN Nitrile Carbon No Protons 118.0 ppm (13C) CH2O->CN HMBC (3J C-H) CH2CN->CN HMBC (2J C-H)

2D NMR correlation network establishing the unambiguous backbone of TMS-OPN.

Conclusion

While traditional 1D NMR and MS provide essential preliminary data, they cannot independently confirm the connectivity of complex functional groups separated by heteroatoms. As demonstrated with TMS-OPN, the strategic application of 2D NMR (COSY, HSQC, HMBC) provides an unambiguous, self-validating framework that is essential for rigorous chemical research, structural verification, and regulatory compliance[2].

References

  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Automated Structure Verification: What are the Right Experiments and Processing? Source: Technology Networks URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Trimethylsilyloxypropanenitrile

Advanced Safety and Operational Guide: Handling 3-Trimethylsilyloxypropanenitrile As a bifunctional organosilicon compound, 3-Trimethylsilyloxypropanenitrile (CAS: 42202-44-8)[1][2] is highly valued in drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-Trimethylsilyloxypropanenitrile

As a bifunctional organosilicon compound, 3-Trimethylsilyloxypropanenitrile (CAS: 42202-44-8)[1][2] is highly valued in drug development and organic synthesis as a protected alcohol-nitrile intermediate. However, handling this reagent requires a sophisticated safety strategy that addresses two distinct chemical personalities: the moisture-sensitive trimethylsilyl (TMS) ether linkage and the severe toxicological profile of the aliphatic nitrile group.

This guide provides researchers with field-proven, mechanistic safety protocols to ensure absolute operational integrity.

Mechanistic Hazard Analysis: The Causality of Risk

To effectively protect yourself, you must understand why this chemical is hazardous. Standard laboratory PPE is insufficient because 3-trimethylsilyloxypropanenitrile undergoes two specific degradation pathways that drastically alter the risk environment:

A. Environmental Hydrolysis (The Siloxane Hazard) Silyl ethers are highly susceptible to cleavage in the presence of moisture, acids, or fluoride ions[3]. Upon exposure to ambient laboratory humidity, the TMS group hydrolyzes rapidly to yield hexamethyldisiloxane and 3-hydroxypropanenitrile[3][4]. Hexamethyldisiloxane is highly flammable and volatile, which can unexpectedly lower the flashpoint of your working environment and compromise standard nitrile gloves.

B. In Vivo Metabolism (The Cyanide Hazard) If absorbed through the skin or inhaled, aliphatic nitriles are systemically distributed and oxidatively metabolized by hepatic cytochrome P450 enzymes[5]. This metabolic process slowly liberates hydrogen cyanide (HCN)[5]. The released cyanide binds irreversibly to cytochrome c oxidase in the mitochondria, halting cellular respiration and inducing cytotoxic anoxia[5]. Because this enzymatic conversion takes time, toxicity is often delayed, making unnoticed dermal exposure highly insidious[5].

G A 3-Trimethylsilyloxypropanenitrile B Moisture/Acid Hydrolysis A->B Ambient H2O E Hepatic CYP450 Metabolism A->E Dermal/Inhalation C 3-Hydroxypropanenitrile B->C D Hexamethyldisiloxane B->D C->E F Hydrogen Cyanide (HCN) E->F G Cytochrome Oxidase Inhibition F->G Cytotoxic Anoxia

Fig 1: Degradation and metabolic pathways of 3-Trimethylsilyloxypropanenitrile.

Quantitative Hazard & Permeation Data

To design a self-validating safety system, we must base our PPE selection on empirical data. The table below summarizes the physical and toxicological parameters of the parent compound and its primary byproducts.

Chemical EntityPrimary HazardVapor Pressure / VolatilityGlove Permeation (Standard Nitrile, 4mil)Recommended Barrier Material
3-Trimethylsilyloxypropanenitrile Delayed systemic toxicityLow/Moderate~15-20 minutesButyl Rubber / Silver Shield
Hexamethyldisiloxane (Byproduct)Flammability (Flash pt: -1°C)High (42 mmHg at 25°C)< 5 minutes (Rapid degradation)Viton / Butyl Rubber
Hydrogen Cyanide (Metabolite)Acute lethal toxicityN/A (Generated in vivo)N/APrevent precursor exposure

Targeted PPE Selection & Justification

Do not rely on default laboratory attire. The presence of siloxanes rapidly degrades standard disposable gloves, creating a direct vector for nitrile absorption.

  • Dermal Protection (The Double-Glove Mandate):

    • Inner Layer: Standard 4-mil disposable nitrile gloves (for basic dexterity and immediate tactile feedback).

    • Outer Layer:Butyl rubber gloves (minimum 14-mil). Causality: Butyl rubber provides exceptional resistance to both organosilicon compounds and aliphatic nitriles, preventing the hexamethyldisiloxane byproduct from compromising the barrier.

  • Respiratory Protection:

    • All handling must occur inside a certified, externally exhausted chemical fume hood with a face velocity of 80–100 fpm.

    • If a spill occurs outside the hood, a full-face respirator equipped with a multigas/organic vapor (OV) cartridge is mandatory to filter volatile siloxanes and potential HCN emissions.

  • Ocular & Body Protection:

    • Tight-fitting, indirect-vented chemical splash goggles (not standard safety glasses).

    • A flame-resistant (FR) lab coat, fully buttoned, to mitigate the flammability risk of the hydrolysis byproducts.

Step-by-Step Handling & Operational Protocol

This protocol ensures an inert, closed-system environment to prevent both hydrolysis and operator exposure.

Phase 1: Pre-Operational Setup

  • Purge a Schlenk line or glovebox with high-purity Argon or Nitrogen. Moisture exclusion is critical to prevent the formation of hexamethyldisiloxane[3].

  • Verify fume hood airflow monitors are in the green zone.

  • Prepare a quenching bath consisting of 10% aqueous sodium hypochlorite (bleach) and sodium hydroxide (pH > 10). Causality: The basic bleach solution oxidizes any free cyanide or unreacted nitrile into relatively harmless cyanate.

Phase 2: Execution & Transfer 4. Don the prescribed double-layer PPE (Nitrile inner, Butyl outer). 5. Secure the reagent bottle using a chain clamp. Insert a positive-pressure inert gas line into the reagent bottle via a septum. 6. Utilize a gas-tight, oven-dried glass syringe equipped with a non-coring needle for transfer. Do not pour the liquid. 7. Inject the 3-trimethylsilyloxypropanenitrile directly into the sealed, inert reaction vessel.

Phase 3: Decontamination & Disposal 8. Immediately rinse the syringe and needle with a compatible dry solvent (e.g., anhydrous dichloromethane), discharging the washings directly into the prepared basic hypochlorite quench bath. 9. Allow the quench bath to stir for a minimum of 24 hours in the fume hood before transferring to a dedicated, clearly labeled "Aqueous Cyanide/Nitrile Waste" container.

Workflow Step1 1. Fume Hood & Inert Gas Setup Step2 2. Don Butyl/Nitrile PPE Step1->Step2 Step3 3. Syringe Transfer (Gas-Tight) Step2->Step3 Step4 4. Closed-System Reaction Step3->Step4 Step5 5. Basic Hypochlorite Quench Step4->Step5 Step6 6. Segregated Waste Disposal Step5->Step6

Fig 2: Step-by-step operational workflow for handling silylated nitriles.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Immediately clear the laboratory. The delayed toxicity of nitriles means personnel may not realize they have been exposed until metabolic conversion occurs[5].

  • Isolate: Shut off all ignition sources, as the hydrolyzed siloxane byproducts are highly flammable.

  • Neutralize (Hazmat Only): Trained personnel wearing self-contained breathing apparatus (SCBA) and heavy butyl suits should contain the spill using inert absorbent pads, followed by flooding the area with the basic sodium hypochlorite solution to neutralize the nitrile groups.

References

  • EvitaChem. "Tris(2-(4-pyridyl)ethyl)phosphine oxide - EvitaChem: 3-Trimethylsilyloxypropanenitrile." EvitaChem Inventory Directory.
  • Chemsrc. "2-Cyanoethyl phosphorodichloridite | CAS#:76101-30-9." Chemsrc Database.
  • Wikipedia. "Silyl ether." Wikipedia, The Free Encyclopedia.
  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses.
  • Ataman Kimya. "METHYL CYANIDE." Ataman Chemicals.
  • ResearchGate. "Acetonitrile: Properties, exposure, metabolism and toxicity." ResearchGate Publications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Trimethylsilyloxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-Trimethylsilyloxypropanenitrile
© Copyright 2026 BenchChem. All Rights Reserved.